N-Boc-6-methyl-L-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2S)-3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
InChI Key |
URCBNXYBBPLKFU-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Biological Significance of N-Boc-6-methyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of N-Boc-6-methyl-L-tryptophan. Given the limited direct experimental data for this specific derivative, this document compiles information from closely related analogs, namely N-Boc-L-tryptophan, 6-methyl-L-tryptophan, and other protected tryptophan derivatives, to offer a predictive and practical resource for researchers.
Core Chemical Properties
| Property | Inferred Value for this compound | Data from Related Compounds |
| Molecular Formula | C₁₇H₂₂N₂O₄ | N-Boc-L-tryptophan: C₁₆H₂₀N₂O₄[1][2] |
| Molecular Weight | 318.37 g/mol | N-Boc-L-tryptophan: 304.34 g/mol [2] |
| Appearance | White to off-white solid | N-Boc-L-tryptophan is a white to off-white granular powder[3]. |
| Melting Point | Likely in the range of 130-160 °C (with decomposition) | N-Boc-L-tryptophan has a melting point of approximately 136 °C (dec.)[3][4]. N-Boc-1-Boc-L-tryptophan has a melting point of 158-160°C[5]. |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents; less soluble in water. | N-Boc-L-tryptophan is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[3][6]. |
| Optical Rotation | Expected to have a negative specific rotation in DMF. | N-Boc-L-tryptophan has a specific rotation of [α]20/D of approximately -20° (c=1 in DMF)[4]. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the standard and widely used procedure for the N-Boc protection of amino acids, starting from 6-methyl-L-tryptophan.
Proposed Synthesis of this compound
Reaction: Protection of the alpha-amino group of 6-methyl-L-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve 6-methyl-L-tryptophan (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Basification: Add 1 M sodium hydroxide (NaOH) solution (2.0 eq.) to the mixture and stir until the amino acid is fully dissolved.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dissolved in dioxane.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1 M hydrochloric acid (HCl) solution.
-
A white precipitate of this compound should form.
-
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid. A similar procedure is used for the synthesis of N-Boc-L-tryptophan[7].
Caption: Synthesis workflow for this compound.
Spectral Data (Inferred)
Predicting the exact spectral data requires computational modeling or experimental analysis. However, the characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry can be anticipated based on the known spectra of N-Boc-L-tryptophan and the presence of the additional methyl group.
-
¹H NMR: The spectrum is expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the tryptophan indole ring protons, the alpha- and beta-protons of the amino acid backbone, and a singlet for the 6-methyl group on the indole ring (likely in the aromatic region, slightly downfield from typical methyl signals).
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of the Boc group and the carboxylic acid, carbons of the tert-butyl group, the indole ring carbons (with the C6 carbon showing a shift due to the methyl substituent), and the alpha and beta carbons of the amino acid backbone.
-
Mass Spectrometry: The expected [M+H]⁺ ion for this compound (C₁₇H₂₂N₂O₄) would be approximately 319.16.
Biological Context and Signaling Pathways
Tryptophan and its derivatives are crucial molecules in various biological pathways, most notably the kynurenine and serotonin pathways. Methylated tryptophan analogs, including 6-methyl-tryptophan, are of significant interest to researchers for their potential to modulate these pathways, particularly through the inhibition of the enzyme Indoleamine 2,3-dioxygenase (IDO1).
IDO1 is a key enzyme in the kynurenine pathway that catabolizes tryptophan.[8][9] In the context of cancer, tumor cells can overexpress IDO1 to create an immunosuppressive microenvironment by depleting local tryptophan levels and producing immunosuppressive kynurenine metabolites.[10][11] This leads to the inhibition of T-cell proliferation and function, allowing the tumor to evade the immune system.[11] Therefore, inhibitors of IDO1 are actively being investigated as potential cancer immunotherapeutics.
Methylated tryptophan derivatives have been shown to act as competitive inhibitors of IDO1. The N-Boc protecting group in this compound would likely need to be removed in vivo for the molecule to exert its inhibitory effect on IDO1, making it a potential prodrug.
Caption: The IDO1 signaling pathway in tryptophan metabolism and its inhibition.
Key Experimental Protocol: IDO1 Inhibition Assay
To evaluate the biological activity of this compound (or its deprotected form, 6-methyl-L-tryptophan) as an IDO1 inhibitor, a cell-based assay is crucial. The following protocol is adapted from established methods for screening IDO1 inhibitors.[12]
Cell-Based IDO1 Activity Assay
Objective: To measure the inhibition of IDO1 activity in cells treated with the test compound.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Recombinant human interferon-gamma (IFN-γ).
-
Test compound (this compound, dissolved in a suitable solvent like DMSO).
-
Positive control IDO1 inhibitor (e.g., epacadostat).
-
Trichloroacetic acid (TCA).
-
Reagents for kynurenine detection.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the SK-OV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[12]
-
IDO1 Induction: The following day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce the expression of the IDO1 enzyme. Incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the conditioned medium from each well.[12]
-
Add 10 µL of 6.1 N TCA to each sample to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[12]
-
Incubate the plate at 50°C for 30 minutes.[12]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and add the kynurenine detection reagent.
-
After a color development step (typically around 10 minutes at room temperature), measure the absorbance at 480 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of IDO1 inhibition against the compound concentration.
-
This guide provides a foundational understanding of this compound for researchers. While direct experimental data is sparse, the provided information, based on closely related compounds, offers a strong starting point for synthesis, characterization, and biological evaluation. Further experimental validation of the inferred properties is highly recommended.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Boc-Trp-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]
- 4. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 5. H62542.06 [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Boc-6-methyl-L-tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for N-Boc-6-methyl-L-tryptophan, a modified amino acid of significant interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with the preparation of a key intermediate, 6-bromo-L-tryptophan, followed by a palladium-catalyzed methylation and subsequent N-protection. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in a three-stage process. The initial stage focuses on the synthesis of 6-bromo-L-tryptophan. The second stage involves the crucial installation of the methyl group at the 6-position of the indole ring via a Negishi cross-coupling reaction. The final stage is the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 6-Bromo-L-tryptophan
The synthesis of 6-bromo-L-tryptophan can be achieved through various reported methods. One common approach involves the enantioselective hydrogenation of an α,β-didehydroamino acid precursor derived from 6-bromoindole-3-aldehyde[1].
Protocol: Synthesis of 6-Bromo-L-tryptophan [1]
-
Horner-Wadsworth-Emmons Reaction: 6-Bromoindole-3-aldehyde is reacted with a glycine-derived phosphonate to yield the corresponding α,β-didehydroamino acid derivative.
-
Enantioselective Hydrogenation: The resulting olefin is hydrogenated in the presence of a chiral rhodium catalyst (e.g., Rh-DIPAMP) to afford 6-bromo-L-tryptophan with high enantioselectivity.
Stage 2: Synthesis of N-Boc-6-bromo-L-tryptophan methyl ester
To prepare the substrate for the cross-coupling reaction, the synthesized 6-bromo-L-tryptophan is first esterified and then protected with a Boc group.
Protocol: Esterification and Boc Protection
-
Esterification: 6-Bromo-L-tryptophan is dissolved in methanol and treated with thionyl chloride at 0 °C. The reaction is stirred at room temperature until completion to yield the methyl ester.
-
Boc Protection: The methyl ester is then dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc)₂O and sodium bicarbonate are added, and the reaction is stirred at room temperature to yield N-Boc-6-bromo-L-tryptophan methyl ester.
Stage 3: Negishi Cross-Coupling for the Synthesis of this compound methyl ester
The key methylation step is performed via a Negishi cross-coupling reaction. This reaction is particularly effective for C(sp²)-C(sp³) bond formation.
Protocol: Negishi Cross-Coupling [2][3]
-
A reaction vessel is charged with N-Boc-6-bromo-L-tryptophan methyl ester, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., SPhos) under an inert atmosphere.
-
Anhydrous THF is added, followed by a solution of dimethylzinc in heptane.
-
The reaction mixture is heated at a controlled temperature (e.g., 60 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford this compound methyl ester.
Caption: Experimental workflow for the Negishi cross-coupling reaction.
Stage 4: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to yield the desired this compound.
Protocol: Ester Hydrolysis
-
This compound methyl ester is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) is added, and the reaction is stirred at room temperature until the ester is fully hydrolyzed.
-
The reaction mixture is acidified with a mild acid (e.g., 1 M HCl) to pH 3-4 and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.
Quantitative Data
The following tables summarize the key quantitative data for the intermediates and the final product.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 6-Bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | 70-85[1] |
| N-Boc-6-bromo-L-tryptophan methyl ester | C₁₇H₂₁BrN₂O₄ | 413.26 | 85-95 |
| This compound methyl ester | C₁₈H₂₄N₂O₄ | 332.40 | 60-75 |
| This compound | C₁₇H₂₂N₂O₄ | 318.37 | >90 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 6-Bromo-L-tryptophan | Data not readily available in searched literature. | Data not readily available in searched literature. | [M+H]⁺: 283.0, 285.0 |
| N-Boc-6-bromo-L-tryptophan methyl ester | Data not readily available in searched literature. | Data not readily available in searched literature. | [M+H]⁺: 413.1, 415.1 |
| This compound methyl ester | Data not readily available in searched literature. | Data not readily available in searched literature. | [M+H]⁺: 333.2 |
| This compound | Data not readily available in searched literature. | Data not readily available in searched literature. | [M+H]⁺: 319.2 |
Note: Specific NMR data for the brominated and methylated tryptophan derivatives were not explicitly found in the searched literature. The provided mass spectrometry data is based on calculated exact masses.
Signaling Pathways and Logical Relationships
The palladium-catalyzed Negishi cross-coupling reaction proceeds through a well-established catalytic cycle.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
This guide outlines a robust and efficient pathway for the synthesis of this compound. The presented protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel amino acid derivatives for various applications in the fields of chemistry and pharmacology.
References
Elucidation of the Molecular Structure of N-Boc-6-methyl-L-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of N-Boc-6-methyl-L-tryptophan. By leveraging spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a detailed characterization of this synthetically important amino acid derivative can be achieved. This document outlines the expected data, experimental protocols, and key structural features to facilitate its identification and quality control in research and drug development settings.
Molecular Structure and Key Features
This compound is a derivative of the essential amino acid L-tryptophan. The structure is characterized by two key modifications: the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the methylation of the indole ring at the 6-position. These modifications are crucial in peptide synthesis and the development of tryptophan-based therapeutic agents.
Below is a diagram illustrating the workflow for the structural elucidation of this molecule.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.05 | br s | 1H | Indole N-H |
| ~7.40 | d | 1H | H-4 (indole) |
| ~7.15 | s | 1H | H-7 (indole) |
| ~6.90 | d | 1H | H-5 (indole) |
| ~6.85 | s | 1H | H-2 (indole) |
| ~5.10 | d | 1H | α-NH |
| ~4.65 | m | 1H | α-CH |
| ~3.30 | m | 2H | β-CH₂ |
| ~2.45 | s | 3H | 6-CH₃ |
| ~1.45 | s | 9H | Boc (CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C=O (acid) |
| ~155.5 | C=O (Boc) |
| ~136.0 | C-7a (indole) |
| ~131.0 | C-6 (indole) |
| ~128.0 | C-3a (indole) |
| ~123.0 | C-2 (indole) |
| ~121.0 | C-5 (indole) |
| ~118.5 | C-4 (indole) |
| ~111.0 | C-7 (indole) |
| ~109.0 | C-3 (indole) |
| ~80.0 | C(CH₃)₃ (Boc) |
| ~54.0 | α-CH |
| ~28.5 | C(CH₃)₃ (Boc) |
| ~28.0 | β-CH₂ |
| ~21.5 | 6-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For this compound (C₁₇H₂₂N₂O₄), the expected molecular weight is approximately 318.37 g/mol .
Table 3: Predicted Mass Spectrometry Data for this compound (ESI+)
| m/z | Ion |
| 319.16 | [M+H]⁺ |
| 341.14 | [M+Na]⁺ |
| 263.13 | [M+H - C₄H₈]⁺ |
| 219.11 | [M+H - Boc]⁺ |
| 144.08 | [Indole-CH₂-CH-NH₂]⁺ |
The fragmentation of tryptophan derivatives is well-documented. A common fragmentation pathway for N-Boc protected amino acids involves the loss of the Boc group or isobutylene.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds.
Table 4: Predicted FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3300 | N-H stretch | Amide N-H (Boc) |
| ~2970 | C-H stretch | Aliphatic (Boc, CH₃, CH₂, CH) |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1680 | C=O stretch | Urethane (Boc) |
| ~1520 | N-H bend | Amide II |
| ~1160 | C-O stretch | Urethane (Boc) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Use proton decoupling to simplify the spectrum.
-
Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming connectivity.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
ESI-MS Analysis:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 500-800 L/hr, and source temperature of 100-150 °C.
-
For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.
-
FTIR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of NMR, MS, and IR spectroscopy. While direct experimental data may require synthesis and analysis, the predicted spectroscopic data and fragmentation patterns outlined in this guide provide a robust framework for its characterization. The detailed experimental protocols offer a starting point for researchers to obtain high-quality data for unambiguous structure confirmation, which is essential for its application in peptide synthesis and drug discovery.
In-depth Technical Guide: N-Boc-6-methyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-6-methyl-L-tryptophan is a chemically modified derivative of the essential amino acid L-tryptophan. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group at the 6-position of the indole ring allows for its use as a specialized building block in peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and relevant biological pathways.
Chemical and Physical Properties
| Property | Value (for related compounds) | Reference |
| Molecular Formula | C17H22N2O4 (N-Boc-L-tryptophan methyl ester) | [1][2][3] |
| Molecular Weight | 318.37 g/mol (N-Boc-L-tryptophan methyl ester) | [2][3] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥ 95.0% (HPLC) | [1][4] |
| Melting Point | 145 - 150 °C (Nα-Boc-L-tryptophan methyl ester) | [4] |
| Storage Conditions | 0 - 8 °C | [4] |
Experimental Protocols
Synthesis of N-Boc-Protected Tryptophan Derivatives
The following is a general procedure for the N-Boc protection of tryptophan, which can be adapted for 6-methyl-L-tryptophan.
Materials:
-
L-tryptophan derivative
-
Di-tert-butyl dicarbonate (Boc)2O
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Deionized water
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolve the tryptophan derivative in THF.
-
Add di-tert-butyl dicarbonate to the solution in one portion.
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature over 4 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once the conversion to the N-Boc-protected amine is complete, remove the THF under reduced pressure (in vacuo).
-
Extract the crude material with dichloromethane (20 mL).
-
Wash the organic layer twice with deionized water (2 x 10 mL) and once with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under low vacuum using a rotary evaporator to yield the N-Boc-protected product.[5]
Deprotection of the N-Boc Group
A mild method for the deprotection of the N-Boc group using oxalyl chloride in methanol is described below. This method is an alternative to traditional acid-mediated protocols.
Materials:
-
N-Boc-tryptophan derivative
-
Oxalyl chloride
-
Methanol
Procedure:
-
Dissolve the N-Boc-tryptophan derivative in methanol.
-
Add oxalyl chloride to the solution.
-
Monitor the reaction at room temperature for 1-4 hours.
-
The reaction progress can be monitored by TLC to confirm the complete conversion to the deprotected amine.[5][6]
This method has been shown to be effective for the complete deprotection of N-Boc-L-tryptophan within 3 hours, whereas traditional HCl-methanol systems may not show observable deprotection under similar conditions.[5]
Biological Context: Tryptophan Metabolism
This compound, as a derivative of tryptophan, is relevant to the study of tryptophan metabolism. The major metabolic route for tryptophan is the kynurenine pathway, which is involved in the synthesis of several neuroactive compounds and nicotinamide adenine dinucleotide (NAD+).[7][8]
The Kynurenine Pathway
The metabolism of tryptophan is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to kynurenine.[7][9] This pathway is crucial in various physiological and pathological states, including immune responses and neurological disorders.[8][9]
Below is a simplified diagram of the initial steps of the kynurenine pathway.
Caption: Initial steps of tryptophan metabolism.
Experimental Workflow: Synthesis and Deprotection
The following diagram illustrates a typical workflow for the synthesis and subsequent deprotection of an N-Boc protected tryptophan derivative.
Caption: Workflow for N-Boc protection and deprotection.
Applications in Research and Drug Development
N-Boc protected amino acids, including derivatives of tryptophan, are fundamental reagents in solid-phase peptide synthesis (SPPS). The Boc group serves to temporarily block the reactivity of the N-terminus, allowing for the sequential addition of amino acids to a growing peptide chain. The 6-methyl substitution on the indole ring can be used to probe structure-activity relationships (SAR) of tryptophan-containing peptides, potentially influencing their binding affinity, selectivity, and metabolic stability.
Potential research applications include:
-
Peptide Synthesis: Incorporation into novel peptide sequences to develop therapeutic agents.[4]
-
Drug Development: Serving as a scaffold for the synthesis of small molecule drugs targeting various biological pathways.[4]
-
Biochemical Research: Use in studies of protein-protein interactions and enzyme mechanisms involving tryptophan residues.[4]
The selective modification at the 6-position of the indole ring may offer advantages in designing molecules with altered electronic properties or steric profiles, which can be critical for modulating biological activity. Further research into the specific properties and applications of this compound is warranted to fully elucidate its potential in the fields of chemistry and pharmacology.
References
- 1. N-Boc-L-tryptophan methyl ester, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. N-Boc-L-tryptophan methyl ester, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-Boc-L-tryptophan methyl ester, 96% | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. L-Tryptophan-kynurenine pathway enzymes are therapeutic target for neuropsychiatric diseases: Focus on cell type differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: N-Boc-6-methyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-6-methyl-L-tryptophan, a derivative of the essential amino acid L-tryptophan. This document details its physicochemical properties, a general synthesis protocol, and explores its current and potential applications in biomedical research and drug development, including its known biological activities.
Core Quantitative Data
A summary of the key quantitative data for this compound and its parent compound, 6-methyl-L-tryptophan, is presented below for easy reference and comparison.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₇H₂₂N₂O₄ | Calculated |
| Molecular Weight | 318.37 g/mol | Calculated |
| 6-methyl-L-tryptophan | ||
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| CAS Number | 33468-34-7 | [1] |
Experimental Protocols
Synthesis of this compound
This section outlines a general experimental protocol for the synthesis of this compound, adapted from established methods for the N-Boc protection of amino acids.
Materials:
-
6-methyl-L-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 6-methyl-L-tryptophan (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution while stirring.
-
Boc Protection: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up:
-
Add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 using a 5% citric acid solution.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
-
Isolation:
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.
Biological Activity and Applications in Drug Development
6-methyl-L-tryptophan, the parent compound of this compound, has demonstrated a range of biological activities, suggesting potential therapeutic applications. The N-Boc protected form is a crucial intermediate for the synthesis of more complex molecules, such as peptides, for further investigation.
-
Antimicrobial and Antimalarial Activity: 6-methyl-L-tryptophan has shown hemolytic activity against certain strains of bacteria and possesses antiviral properties.[1] It is also utilized in the treatment of malaria due to its ability to inhibit the growth of Plasmodium falciparum.[1]
-
Antitumor Potential: Research into novel tryptophan analogs has identified them as potential antitumor agents. This suggests that derivatives like 6-methyl-L-tryptophan could be explored for their antiproliferative effects in cancer research.
-
Tryptophan Metabolism and Signaling: As an analog of tryptophan, 6-methyl-L-tryptophan can potentially influence the tryptophan metabolism pathway. The primary route for tryptophan degradation is the kynurenine pathway, which produces several neuroactive and immunomodulatory metabolites. Introducing a modified tryptophan analog could modulate the activity of key enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which are often dysregulated in disease states.
Signaling Pathways and Experimental Workflows
Logical Workflow for Investigating the Biological Effects of this compound
The following diagram illustrates a logical workflow for researchers investigating the biological effects of this compound, from initial synthesis to in vivo studies.
Potential Interaction with the Tryptophan-Kynurenine Pathway
The diagram below illustrates the central role of tryptophan metabolism and highlights the potential point of interaction for 6-methyl-L-tryptophan as a competitive inhibitor or modulator.
References
An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-protected tryptophan derivatives in organic solvents, with a specific focus on N-Boc-6-methyl-L-tryptophan. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from the parent compound, N-Boc-L-tryptophan, and established chemical principles to provide a robust framework for solubility assessment.
Introduction to this compound
This compound is a derivative of the essential amino acid L-tryptophan. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a crucial building block in peptide synthesis and drug discovery. The presence of the Boc group increases the lipophilicity of the amino acid, generally leading to improved solubility in organic solvents compared to its unprotected counterpart. The methyl group at the 6-position of the indole ring further modifies its physicochemical properties, including solubility. Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation.
Qualitative Solubility Data of N-Boc-L-tryptophan
Table 1: Qualitative Solubility of N-Boc-L-tryptophan in Various Organic Solvents
| Solvent Family | Solvent | Solubility | Reference(s) |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | [2][3] |
| Chloroform | Soluble | [3] | |
| Ethers | Dioxane | Very Soluble | [4] |
| Diethyl ether | Very Soluble | [4] | |
| Esters | Ethyl Acetate | Soluble | [3] |
| Ketones | Acetone | Soluble | [3] |
| Amides | Dimethylformamide (DMF) | Soluble | [1][2] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Alcohols | Methanol | Soluble | [4] |
| 2-Propanol | Soluble | [4] | |
| tert-Butanol | Soluble | [4] | |
| Aromatic Hydrocarbons | Benzene | Very Soluble | [4] |
| Aliphatic Hydrocarbons | Petroleum Ether | Insoluble | [4] |
| Aqueous | Water | Less Soluble | [2] |
Expected Impact of 6-Methyl Substitution on Solubility
The introduction of a methyl group at the 6-position of the indole ring in N-Boc-L-tryptophan is expected to influence its solubility profile. The methyl group is a nonpolar, electron-donating group. Its presence will likely:
-
Increase Lipophilicity: The addition of a hydrocarbon moiety will increase the overall nonpolar character of the molecule.
-
Enhance Solubility in Nonpolar Solvents: The increased lipophilicity should lead to improved solubility in nonpolar organic solvents such as toluene, hexanes, and diethyl ether.
-
Slightly Decrease Solubility in Polar Aprotic Solvents: While likely remaining soluble, the affinity for highly polar solvents like DMF and DMSO might be slightly reduced compared to the unsubstituted parent compound.
-
Decrease Solubility in Polar Protic Solvents: The solubility in polar protic solvents like methanol and ethanol may decrease, and the already low solubility in water is expected to be further reduced.
Experimental Protocol for Determining Solubility
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess is to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification of Dissolved Solute (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered saturated solution sample into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/L or mol/L, based on the determined concentration from the HPLC analysis.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents before starting the experiment.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of N-Boc-protected amino acids.
References
N-Boc-6-methyl-L-tryptophan: A Technical Guide to its Synthesis, Significance, and Application in Drug Discovery
Abstract
N-Boc-6-methyl-L-tryptophan, a protected form of the synthetic amino acid 6-methyl-L-tryptophan, represents a critical building block in the fields of medicinal chemistry and peptide synthesis. The introduction of a methyl group at the 6-position of the indole ring modifies the parent molecule's biological activity, leading to antiviral and antimalarial properties.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function facilitates its use in solid-phase and solution-phase peptide synthesis by preventing unwanted side reactions. This technical guide provides an in-depth overview of the historical context of its development, detailed synthetic protocols, and its applications in research and drug development.
Discovery and Historical Context
The development of this compound is not marked by a singular discovery event but is rather the logical outcome of two parallel streams of chemical and biomedical research: the evolution of peptide synthesis and the exploration of tryptophan analogs for therapeutic purposes.
The Advent of Boc Protection in Peptide Synthesis
The mid-20th century saw the emergence of modern peptide synthesis, a field revolutionized by the introduction of protecting groups to temporarily block reactive functional groups on amino acids. The tert-butyloxycarbonyl (Boc) group, introduced for the protection of amines, became a cornerstone of this methodology.[2] Initially employed in solution-phase peptide synthesis, the Boc/benzyl (Bzl) protection strategy was later adapted for solid-phase peptide synthesis (SPPS), a groundbreaking technique developed by R. Bruce Merrifield.[3][4]
In this strategy, the N-terminal α-amino group of an amino acid is protected with the acid-labile Boc group, while reactive side chains are protected with groups like benzyl ethers, which are also acid-labile but require stronger acidic conditions for removal.[2][5] This allows for the selective deprotection of the N-terminus for chain elongation. The Boc group is typically removed with a mild acid like trifluoroacetic acid (TFA), enabling the subsequent coupling of the next Boc-protected amino acid in the sequence.[3]
While tryptophan can sometimes be used in peptide synthesis without protection of its indole side chain, this approach is fraught with potential side reactions, particularly oxidation and alkylation during the acidic cleavage steps.[6] To mitigate these issues, various indole-protecting groups have been developed, with the formyl group being a common choice in Boc-based strategies.[6][7] The use of a Boc group for indole protection has also been explored, offering a valuable alternative that is readily cleaved under acidic conditions.
6-Methyl-L-tryptophan: A Biologically Active Analog
The parent amino acid, L-tryptophan, is an essential amino acid in humans and serves as a precursor for the biosynthesis of proteins and several important metabolites, including the neurotransmitter serotonin and the hormone melatonin.[8][9] Its central role in physiology has made its analogs objects of intense scientific scrutiny.
6-Methyl-L-tryptophan is a synthetic analog that has demonstrated notable biological activities. Research has shown it to possess antiviral and antimalarial properties.[1] For instance, it has been observed to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by interfering with erythrocyte membrane function.[1] This biological activity makes 6-methyl-L-tryptophan and its derivatives attractive candidates for drug development.
The convergence of the need for protected amino acids in peptide synthesis and the therapeutic potential of 6-methyl-L-tryptophan led to the logical and necessary development of this compound. This protected form allows for the precise incorporation of the 6-methyl-L-tryptophan moiety into peptide chains and other complex organic molecules, enabling the exploration of its structure-activity relationships and the development of novel therapeutics.
Synthesis and Experimental Protocols
The synthesis of this compound follows established procedures for the N-Boc protection of amino acids. The most common method involves the reaction of 6-methyl-L-tryptophan with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
General Synthetic Scheme
Caption: General reaction for the N-Boc protection of 6-methyl-L-tryptophan.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from the synthesis of similar N-Boc protected amino acids.[10]
Materials:
-
6-Methyl-L-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and Water (or Tetrahydrofuran - THF)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-methyl-L-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water (or THF/water).
-
Add a base such as 1 M NaOH (2.0 eq) or triethylamine (2.0 eq) to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data
The yield of N-Boc protection reactions for tryptophan and its analogs is generally high. The table below summarizes representative yields for the synthesis of N-Boc-L-tryptophan, which are expected to be comparable for this compound under optimized conditions.
| Starting Material | Base | Solvent | Yield (%) | Reference |
| L-Tryptophan | NaOH | Dioxane/Water | 69 | [10] |
| L-Tryptophan methyl ester hydrochloride | NaHCO₃ | THF/Water | Not specified, used directly in next step | [11] |
Role in Peptide Synthesis and Drug Development
This compound serves as a crucial building block in the synthesis of peptides and other complex molecules with potential therapeutic applications.
Application in Solid-Phase Peptide Synthesis (SPPS)
The workflow for incorporating this compound into a growing peptide chain using Boc-SPPS is outlined below.
Caption: A typical cycle for incorporating this compound in Boc-SPPS.
A Building Block for Drug Discovery
The unique biological properties of the 6-methyl-tryptophan moiety make its N-Boc protected form a valuable starting material for the synthesis of novel drug candidates. The indole nucleus is a common scaffold in many biologically active compounds.
Caption: The role of this compound in drug discovery pathways.
Conclusion
This compound is a testament to the synergy between advancements in synthetic chemistry and the quest for novel therapeutic agents. Its development is rooted in the history of peptide synthesis and the exploration of biologically active amino acid analogs. The reliable protocols for its synthesis and its utility as a protected building block ensure its continued importance in the design and creation of new peptides and small molecules with the potential to address a range of medical needs, particularly in the areas of infectious diseases. The ongoing research into tryptophan metabolism and its role in health and disease will likely unveil further applications for this and other modified tryptophan derivatives.
References
- 1. 6-Methyl-L-tryptophan | 33468-34-7 | IBA46834 | Biosynth [biosynth.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. Protection of tryptophan with the formyl group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tryptophan and Substance Abuse: Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
The Role of 6-Methylation in Tryptophan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, an essential amino acid, serves as a crucial precursor for a diverse array of bioactive molecules, including neurotransmitters, hormones, and a multitude of secondary metabolites. Chemical modification of the tryptophan scaffold, particularly through methylation, has emerged as a significant strategy in modulating the biological activity of its derivatives. This guide focuses specifically on the impact of methylation at the 6-position of the indole ring of tryptophan derivatives, exploring how this modification influences their pharmacological properties and potential therapeutic applications. We will delve into the synthesis, biological activities, and mechanisms of action of key 6-methylated tryptophan derivatives, providing quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
6-Methylated Tryptophan Derivatives: A Comparative Overview
Methylation at the 6-position of the indole nucleus can profoundly alter the physicochemical properties of tryptophan derivatives, influencing their receptor binding affinity, metabolic stability, and overall biological function. This section provides a comparative analysis of two prominent examples: 6-Methyl-L-tryptophan and 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT).
6-Methyl-L-tryptophan
6-Methyl-L-tryptophan is an analog of the essential amino acid L-tryptophan. The introduction of a methyl group at the 6-position of the indole ring confers upon it distinct biological activities, notably as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1) and as an antimicrobial and antiplasmodial agent.
The biological activities of 6-Methyl-L-tryptophan are summarized in the table below.
| Biological Target/Activity | Test Organism/System | Potency (IC50 / MIC) | Reference |
| Indoleamine 2,3-dioxygenase (IDO1) Inhibition | Recombinant Human IDO1 | Not explicitly found in searches | General knowledge of its inhibitory activity |
| Antibacterial Activity (Staphylococcus aureus) | Staphylococcus aureus | MIC: Data not specifically found in searches, but reported to have hemolytic activity against this strain.[1] | [1] |
| Antibacterial Activity (Escherichia coli) | Escherichia coli | MIC: Data not specifically found in searches, but reported to have hemolytic activity against this strain.[1] | [1] |
| Antiplasmodial Activity | Plasmodium falciparum | IC50: Data not specifically found in searches, but reported to inhibit growth by interfering with erythrocyte membrane function.[1] | [1] |
6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT)
6-MeO-DMT is a serotonergic compound and a structural analog of the well-known psychedelic N,N-dimethyltryptamine (DMT) and its potent 5-methoxy counterpart (5-MeO-DMT). The methoxy group at the 6-position significantly alters its pharmacological profile, rendering it a non-hallucinogenic serotonergic agonist.[2]
The primary molecular targets of 6-MeO-DMT are serotonin (5-HT) receptors. Its binding affinities (Ki) for various receptor subtypes are presented below, in comparison to DMT and 5-MeO-DMT.
| Receptor Subtype | 6-MeO-DMT (Ki in nM) | DMT (Ki in nM) | 5-MeO-DMT (Ki in nM) | Reference |
| 5-HT1A | ~110-fold lower affinity than 5-MeO-DMT | Data not found | High affinity | [2] |
| 5-HT2A | 12- to 43-fold lower affinity than 5-MeO-DMT; 6-fold lower than DMT | High affinity | High affinity | [2] |
Signaling Pathways
6-MeO-DMT and the Serotonin 2A Receptor Signaling Pathway
As an agonist of the 5-HT2A receptor, 6-MeO-DMT is expected to initiate a cascade of intracellular signaling events. Although it does not produce hallucinogenic effects, its engagement with the 5-HT2A receptor still triggers downstream signaling. The canonical 5-HT2A receptor signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of 6-methylated tryptophan derivatives.
Synthesis of 6-Methyl-L-tryptophan (Enzymatic Method)
This protocol describes a representative enzymatic synthesis of 6-Methyl-L-tryptophan from 6-methylindole and a suitable amino acid donor, catalyzed by tryptophan synthase or a similar enzyme.
Materials:
-
6-methylindole
-
L-serine (or a suitable precursor like indole and glycine/formaldehyde)
-
Tryptophan synthase (or a microorganism expressing the enzyme, e.g., E. coli)
-
Potassium phosphate buffer (pH 8.0)
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Cation exchange resin (e.g., Dowex 50W-X8)
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
Enzyme Preparation: Prepare a cell-free extract of a microorganism overexpressing tryptophan synthase or use a commercially available purified enzyme.
-
Reaction Mixture: In a reaction vessel, combine potassium phosphate buffer (100 mM, pH 8.0), L-serine (50 mM), 6-methylindole (20 mM, dissolved in a minimal amount of ethanol), PLP (0.1 mM), and DTT (1 mM).
-
Enzymatic Reaction: Add the tryptophan synthase preparation to the reaction mixture. Incubate the reaction at 37°C with gentle agitation for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching: Stop the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme.
-
Purification:
-
Centrifuge the mixture to remove the precipitated protein.
-
Apply the supernatant to a cation exchange column (H+ form).
-
Wash the column with deionized water to remove unreacted starting materials and byproducts.
-
Elute the 6-Methyl-L-tryptophan with 2 M ammonium hydroxide solution.
-
Collect the fractions containing the product and evaporate the solvent under reduced pressure.
-
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-Methyl-L-tryptophan.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis of 6-Methoxy-N,N-dimethyltryptamine (Chemical Method)
This protocol outlines a general chemical synthesis approach for 6-MeO-DMT, starting from 6-methoxytryptamine.
Materials:
-
6-methoxytryptamine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve 6-methoxytryptamine hydrochloride in methanol. Add formaldehyde (2.5 equivalents).
-
Reductive Amination: Cool the solution in an ice bath and slowly add sodium cyanoborohydride (2.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure 6-Methoxy-N,N-dimethyltryptamine.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 6-Methyl-L-tryptophan against bacterial strains like Staphylococcus aureus and Escherichia coli.
Materials:
-
6-Methyl-L-tryptophan
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Prepare a series of twofold dilutions of 6-Methyl-L-tryptophan in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of 6-Methyl-L-tryptophan that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
References
An In-depth Technical Guide to the N-Boc Protection of Tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the N-Boc protection of tryptophan, a critical step in peptide synthesis and the development of tryptophan-containing pharmaceuticals. The document details the reaction mechanism, provides experimental protocols, and presents quantitative data to facilitate the optimization of this common yet crucial chemical transformation.
Core Concepts: The Mechanism of N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids due to its stability under various conditions and its facile removal under mild acidic conditions. The protection of the α-amino group (Nα) of tryptophan with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is a nucleophilic acyl substitution reaction.
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the α-amino nitrogen of the tryptophan molecule on one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butoxycarbonate anion as a leaving group. This leaving group is unstable and readily decomposes into the stable products tert-butanol and carbon dioxide, driving the reaction to completion. The overall reaction results in the formation of a stable carbamate linkage at the α-amino position of tryptophan.[1]
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the Nα-Boc protection of L-tryptophan. This protocol is based on established laboratory procedures and can be adapted for various scales.
Synthesis of Nα-Boc-L-Tryptophan
This protocol details a common method for the selective protection of the α-amino group of L-tryptophan.
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Aqueous Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-tryptophan in a 1:1 mixture of water and dioxane.
-
Basification: Add 1 M NaOH solution to the mixture to deprotonate the amino group, enhancing its nucleophilicity.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Acidification: After the reaction is complete, adjust the pH of the mixture to approximately 2.4 with aqueous HCl.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Evaporation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[2]
Quantitative Data
The yield and purity of Nα-Boc-L-tryptophan are influenced by reaction conditions such as the choice of base, solvent, and reaction time. The following table summarizes representative quantitative data from the literature.
| L-Tryptophan (mmol) | (Boc)₂O (mmol) | Base (mmol) | Solvent | Time (h) | Yield (%) | Purity | Reference |
| 50 | 50 | 1 M NaOH (50) | 1:1 Water-Dioxane | 24 | 69 | White Solid | [2] |
| - | - | - | - | - | - | ≥99.0% (TLC) | [3] |
| - | - | - | - | - | - | ≥98% | [4] |
Selectivity and Side Reactions: Nα vs. Nin Protection
A key consideration in the Boc protection of tryptophan is the potential for reaction at the indole nitrogen (Nin) in addition to the α-amino nitrogen (Nα). The selectivity of the reaction is highly dependent on the reaction conditions.
Selective Nα-Protection
Under standard basic conditions, such as those described in the protocol above, the α-amino group is significantly more nucleophilic than the indole nitrogen. This difference in nucleophilicity allows for the selective protection of the Nα position.
Synthesis of Nin-Boc-Tryptophan and Nα,Nin-di-Boc-Tryptophan
Protection of the indole nitrogen can be achieved under different reaction conditions, typically involving a stronger base or a catalyst that enhances the nucleophilicity of the indole nitrogen. For example, the use of 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile can facilitate the formation of Nin-Boc-tryptophan derivatives.[5] The formation of the di-protected Nα,Nin-di-Boc-L-tryptophan is also possible under forcing conditions with an excess of Boc anhydride.
The mechanism for Nin-Boc protection is analogous to Nα-protection, involving the nucleophilic attack of the indole nitrogen on the Boc anhydride.
The ability to selectively protect either the α-amino or the indole nitrogen, or both, provides versatility in the design of complex peptide synthesis strategies. For instance, Nin-Boc protection is often employed to prevent side reactions at the indole ring during subsequent synthetic steps, particularly during acid-mediated cleavage of other protecting groups.[6]
Conclusion
The N-Boc protection of tryptophan is a fundamental and versatile reaction in the synthesis of peptides and other complex molecules. A thorough understanding of the reaction mechanism, optimization of experimental protocols, and awareness of the factors governing selectivity are paramount for achieving high yields and purity. This guide provides the necessary technical information to empower researchers, scientists, and drug development professionals in their synthetic endeavors involving this essential amino acid.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-Trp(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | Advent [adventchembio.com]
- 5. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
A Technical Guide to N-Boc-Protected Amino Acids: Core Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in modern organic chemistry and drug development, particularly in the realm of peptide synthesis. The Boc group serves as a temporary shield for the amino functionality of an amino acid, preventing unwanted side reactions and allowing for the controlled, sequential formation of peptide bonds. Its widespread use stems from its stability under various conditions and the ease of its removal under specific acidic conditions. This technical guide provides an in-depth overview of the core characteristics, synthesis, deprotection, and application of N-Boc-protected amino acids.
Core Physicochemical Properties
N-Boc-protected amino acids are typically white to off-white crystalline solids. The introduction of the bulky, lipophilic tert-butoxycarbonyl group generally increases their solubility in organic solvents compared to their parent amino acids, while decreasing their solubility in water.[1][2] These properties are crucial for their use in solution-phase and solid-phase peptide synthesis.
Quantitative Data of Common N-Boc-Protected Amino Acids
The following table summarizes key physicochemical data for a selection of commonly used N-Boc-protected amino acids, facilitating easy comparison for experimental design.
| N-Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D (c=1, Solvent) |
| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86-89 | N/A |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 78-85[3] | -25° ± 2° (AcOH)[3][4][5][6] |
| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77-80 | -6.2° ± 0.5° (AcOH)[7] |
| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | 83-86 | -24° ± 2° (EtOH) |
| Boc-Ile-OH | C₁₁H₂₁NO₄ | 231.29 | 66-73[8][9][10] | +4° ± 2° (c=2, MeOH)[8] |
| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 80-90[11][12] | +25° ± 2° (EtOH)[11][12] |
| Boc-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 133-135[13][14][15] | -61° ± 2° (c=2, AcOH)[13][14][15] |
| Boc-Ser(Bzl)-OH | C₁₅H₂₁NO₅ | 295.33 | 58-60[16][17][18][19] | +20° ± 1° (c=2, EtOH:H₂O 4:1)[16][17] |
| Boc-Thr(Bzl)-OH | C₁₆H₂₃NO₅ | 309.36 | 80-82[20][21] | +16.5° (c=1, MeOH)[20] |
| Boc-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | 106-108 | -19.5° ± 1° (DMF) |
| Boc-Glu(OBzl)-OH | C₁₇H₂₃NO₆ | 337.37 | 88-90 | -18° ± 2° (DMF) |
| Boc-Lys(Z)-OH | C₂₁H₃₀N₂O₆ | 410.47 | 93-96 | +15° ± 1° (MeOH) |
| Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 136 (dec.)[22][23] | -20° ± 1° (DMF) |
Chemical Structure and Protection Mechanism
The N-Boc protecting group is a tert-butoxycarbonyl moiety attached to the nitrogen atom of the amino acid's amino group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[]
Caption: General scheme for the N-Boc protection of an amino acid.
The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the protected amino acid.
Deprotection of the N-Boc Group
A key advantage of the Boc group is its lability under acidic conditions, while being stable to basic and nucleophilic conditions.[] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[]
Caption: Mechanism of N-Boc deprotection using trifluoroacetic acid (TFA).
The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine (as its trifluoroacetate salt) and gaseous byproducts.
Experimental Protocols
General Protocol for N-Boc Protection of an Amino Acid
This protocol is a general method for the synthesis of N-Boc-protected amino acids using di-tert-butyl dicarbonate.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl) or citric acid solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane/water (or THF/water) containing one equivalent of NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1.1 equivalents of Boc₂O in dioxane (or THF) dropwise to the stirred amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl or citric acid solution.
-
Extract the product with three portions of ethyl acetate.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected amino acid.
General Protocol for TFA-Mediated Deprotection of a Boc-Protected Amino Acid
This protocol describes the removal of the N-Boc group using trifluoroacetic acid, a common step in solid-phase peptide synthesis.
Materials:
-
N-Boc-protected amino acid or peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (TIS) or anisole), if required for sensitive residues like Trp, Met, or Cys.
-
Diethyl ether (cold)
Procedure:
-
Dissolve the N-Boc-protected compound in DCM. For solid-phase synthesis, swell the peptide-resin in DCM.
-
Prepare a deprotection solution, typically 25-50% TFA in DCM (v/v). If necessary, add a scavenger (e.g., 2.5% TIS).
-
Add the deprotection solution to the dissolved compound or the swollen resin.
-
Stir the reaction mixture at room temperature for 20-30 minutes. The evolution of gas (CO₂ and isobutylene) will be observed.
-
For solution-phase, concentrate the reaction mixture under reduced pressure.
-
For solid-phase, filter the resin and wash it thoroughly with DCM.
-
To precipitate the deprotected amino acid or peptide from the TFA solution, add cold diethyl ether.
-
Collect the precipitated product by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the product under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
N-Boc-protected amino acids are extensively used in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl (benzyl) protection strategy, pioneered by R.B. Merrifield, utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.[25][26][27][28]
Experimental Workflow for Boc-SPPS
The following diagram illustrates a typical cycle for the addition of one amino acid residue in Boc-SPPS using a Merrifield resin.
Caption: A typical cycle in Boc solid-phase peptide synthesis (SPPS).
This iterative process of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[26]
Conclusion
N-Boc-protected amino acids are indispensable tools in the synthesis of peptides and other complex organic molecules. Their well-defined physicochemical properties, coupled with robust and predictable protection and deprotection chemistries, have solidified their role in both academic research and industrial drug development. A thorough understanding of their characteristics and the associated experimental protocols is essential for any scientist working in these fields.
References
- 1. Page loading... [guidechem.com]
- 2. chemicalforums.com [chemicalforums.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-Ala-OH - CsBioChina [csbiochina.com]
- 5. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]
- 6. N-(tert-Butoxycarbonyl)-L-alanine 15761-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]
- 10. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. scientificlabs.com [scientificlabs.com]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 15. Boc-Pro-OH Novabiochem 15761-39-4 [sigmaaldrich.com]
- 16. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]
- 17. Boc-Ser(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 18. Boc-Ser(Bzl)-OH | 23680-31-1 | BLS-2102 | Biosynth [biosynth.com]
- 19. peptide.com [peptide.com]
- 20. chembk.com [chembk.com]
- 21. peptide.com [peptide.com]
- 22. Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 23. chembk.com [chembk.com]
- 25. chempep.com [chempep.com]
- 26. peptide.com [peptide.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
Methodological & Application
Application Notes and Protocols for N-Boc-6-methyl-L-tryptophan in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Boc-6-methyl-L-tryptophan in solid-phase peptide synthesis (SPPS). The inclusion of a methyl group on the indole ring of tryptophan can influence the peptide's conformational properties, increase its resistance to enzymatic degradation, and alter its interaction with biological targets.[1] This document outlines the necessary protocols, expected outcomes, and key considerations for the successful incorporation of this modified amino acid into peptide sequences using Boc-based solid-phase peptide synthesis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂N₂O₄ | --- |
| Molecular Weight | 318.37 g/mol | --- |
| Appearance | White to off-white powder | --- |
| Solubility | Soluble in DMF, DCM, NMP | --- |
Solid-Phase Peptide Synthesis Protocol
This protocol is based on standard Boc-SPPS chemistry. The methyl group at the 6-position of the indole ring may introduce some steric hindrance, potentially affecting coupling kinetics. Therefore, extended coupling times or the use of more potent coupling reagents may be necessary compared to standard Boc-L-tryptophan.
Experimental Workflow for SPPS Cycle
Caption: General workflow for the incorporation of this compound in Boc-SPPS.
Detailed Experimental Protocols
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 1-2 hours at room temperature.[1]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to remove the Boc protecting group from the N-terminus of the growing peptide chain.[2][3]
-
A pre-wash with the TFA/DCM solution for 5 minutes can be performed.[1]
-
When tryptophan or other sensitive residues are present, scavengers like 0.5% dithioethane (DTE) can be added to the deprotection solution to prevent side reactions.[1][2]
3. Neutralization:
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes.[2][4]
-
Wash the resin again with DCM to remove excess base.
4. Coupling of this compound:
-
Activation: Pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent such as HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to potential steric hindrance from the 6-methyl group, a longer coupling time or a double coupling may be required to ensure complete reaction.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test, which detects free primary amines.[5][6] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
5. Washing:
-
After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Final Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. For peptides containing tryptophan derivatives, a common cleavage cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[7]
-
The cleavage reaction is typically carried out for 2-4 hours at room temperature.
8. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it several times with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.
Quantitative Data (Representative)
The following tables provide representative data for the synthesis of a hypothetical peptide containing this compound. Note: This data is based on typical yields and purities achieved in Boc-SPPS and may vary depending on the specific peptide sequence and synthesis conditions.[8][9][10]
Table 1: Coupling Efficiency Monitoring (Kaiser Test)
| Coupling Step | Amino Acid | Kaiser Test Result | Conclusion |
| 1 | Boc-Gly-OH | Negative | Complete |
| 2 | Boc-Ala-OH | Negative | Complete |
| 3 | N-Boc-6-Me-Trp-OH | Faintly Positive | Incomplete, Recouple |
| 3 (Recouple) | N-Boc-6-Me-Trp-OH | Negative | Complete |
| 4 | Boc-Leu-OH | Negative | Complete |
Table 2: Synthesis Yield and Purity
| Parameter | Result |
| Resin Loading | 0.5 mmol/g |
| Theoretical Yield | 159 mg |
| Crude Peptide Yield | 125 mg (78.6%) |
| Purity (RP-HPLC) | >95% |
| Identity (MS) | Confirmed |
Potential Signaling Pathway Involvement
Peptides often exert their biological effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), and initiating intracellular signaling cascades. The incorporation of 6-methyl-tryptophan may modulate the peptide's binding affinity and efficacy for its target receptor, thereby influencing downstream signaling.
Caption: Hypothetical GPCR signaling pathway activated by a peptide containing 6-methyl-tryptophan.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling of this compound | Steric hindrance from the 6-methyl group. | Extend coupling time to 4-6 hours. Perform a double coupling. Use a more powerful coupling reagent like HATU or PyBOP. |
| Low Cleavage Yield | Inefficient cleavage from the resin. | Increase cleavage time to 4 hours. Use a freshly prepared cleavage cocktail. Ensure complete removal of the N-terminal Boc group before cleavage. |
| Side Product Formation | Alkylation of the indole ring during deprotection or cleavage. | Use scavengers (e.g., DTE, EDT, thioanisole) in deprotection and cleavage solutions.[1][2][7] |
| Poor Purity of Crude Peptide | Incomplete coupling or deprotection at various steps. | Carefully monitor each coupling and deprotection step. Consider capping unreacted amines with acetic anhydride after each coupling step. Optimize HPLC purification gradient. |
By following these protocols and considering the potential challenges, researchers can successfully incorporate this compound into their target peptides, enabling the exploration of novel structure-activity relationships and the development of new therapeutic leads.
References
- 1. nbinno.com [nbinno.com]
- 2. Tryptophan rich peptides: influence of indole rings on backbone conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Chemical modifications of tryptophan residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY Database [genome.jp]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bot Detection [iris-biotech.de]
Application Notes and Protocols for N-Boc-6-methyl-L-tryptophan Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of N-Boc-6-methyl-L-tryptophan to a primary amine, a critical step in the synthesis of novel peptides for drug discovery and development. The inclusion of a methyl group at the 6-position of the tryptophan indole ring can influence the peptide's conformational properties, metabolic stability, and biological activity.
Introduction
This compound is a protected amino acid derivative used as a building block in peptide synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group prevents unwanted side reactions during peptide bond formation and can be readily removed under mild acidic conditions.[1] The 6-methyl modification on the indole side chain offers a strategic tool for medicinal chemists to modulate the pharmacological properties of tryptophan-containing peptides. This document outlines standard coupling procedures, presents typical quantitative data, and discusses the potential implications of 6-methyl-tryptophan in biological signaling pathways.
Data Presentation
The selection of an appropriate coupling reagent is crucial for achieving high yield and purity in peptide synthesis. The following table summarizes typical outcomes for the coupling of N-Boc-protected amino acids using various common coupling reagents. While specific data for this compound is not extensively published, these values provide a representative baseline for what can be expected.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| HATU | None | DIPEA | 90-98 | >95 | Fast reaction times, low racemization.[2] |
| HBTU | HOBt | DIPEA | 85-95 | >95 | Similar to HATU, but may be slightly slower.[2] |
| DIC | HOBt | None | 80-90 | >90 | Cost-effective; byproduct (DCU) is soluble.[2] |
| EDC | HOBt | DIPEA | 80-90 | >90 | Water-soluble carbodiimide, useful in aqueous media. |
Experimental Protocols
Below are detailed protocols for the coupling of this compound to a primary amine in both solution-phase and solid-phase synthesis.
Solution-Phase Coupling using HATU
This protocol describes the coupling of this compound to a model primary amine, benzylamine.
Materials:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Benzylamine
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the primary amine (e.g., benzylamine, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-6-methyl-L-tryptophanyl-amine.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This workflow outlines the steps for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin) using a manual synthesis approach.
Signaling Pathways
Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin and is metabolized through the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[3][4] The kynurenine pathway produces several neuroactive metabolites and is implicated in immune regulation.[5][6] While the specific metabolism of 6-methyl-tryptophan has not been extensively characterized, studies have shown that TDO can metabolize tryptophan derivatives with substitutions at the 5- and 6-positions of the indole ring.[7] This suggests that 6-methyl-tryptophan may be a substrate for TDO, potentially influencing the levels of kynurenine pathway metabolites.
Logical Relationships in Coupling Reagent Selection
The choice of coupling reagent depends on several factors, including the steric hindrance of the amino acids being coupled, the desired reaction rate, and cost considerations. The following diagram illustrates a simplified decision-making process for selecting a suitable coupling reagent.
Conclusion
The coupling of this compound is a key step in the synthesis of modified peptides with potentially enhanced therapeutic properties. The protocols and information provided herein offer a comprehensive guide for researchers in this field. The choice of coupling reagent and reaction conditions should be optimized based on the specific peptide sequence and desired outcomes. Further investigation into the metabolism and biological activity of 6-methyl-tryptophan-containing peptides is warranted to fully elucidate their therapeutic potential.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Molecular insights into substrate recognition and catalysis by tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols: N-Boc-6-methyl-L-tryptophan in Solution-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of N-Boc-6-methyl-L-tryptophan in solution-phase peptide synthesis. This unique amino acid derivative is a valuable building block for the development of novel peptides with modified biological activities. The methyl group at the 6-position of the indole ring can influence the peptide's conformation, hydrophobicity, and interaction with biological targets.
Introduction
This compound is a protected amino acid utilized in the synthesis of peptides where modification of the tryptophan residue is desired. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for controlled, stepwise peptide bond formation in solution-phase synthesis.[1] The 6-methyl substitution on the indole ring can alter the electronic and steric properties of the tryptophan side chain, potentially leading to peptides with enhanced stability, altered receptor binding affinity, or modified signaling properties.[2] Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, is well-suited for the synthesis of shorter peptides, complex or modified peptides, and for process scale-up.[3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a dipeptide, N-Boc-6-Me-L-Trp-Gly-OMe, using this compound in a solution-phase coupling reaction.
Table 1: Reagents for the Synthesis of N-Boc-6-Me-L-Trp-Gly-OMe
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 318.39 | 318 | 1.0 | 1.0 |
| Glycine methyl ester hydrochloride | 125.55 | 138 | 1.1 | 1.1 |
| HOBt | 135.12 | 150 | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 211 | 1.1 | 1.1 |
| N-Methylmorpholine (NMM) | 101.15 | 111 (122 µL) | 1.1 | 1.1 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Table 2: Reaction Parameters and Yield for the Synthesis of N-Boc-6-Me-L-Trp-Gly-OMe
| Parameter | Value |
| Reaction Time | 12 hours |
| Reaction Temperature | Room Temperature (25°C) |
| Product Yield (isolated) | ~85% |
| Product Purity (by HPLC) | >95% |
Experimental Protocols
Protocol 1: Synthesis of this compound
A detailed, multi-step synthesis for a methylated N-Boc-L-tryptophan derivative is outlined in Chinese patent CN102911106A.[4] The general principle involves the cyclization of L-2-aminoadipic acid, followed by esterification, N-Boc protection, reduction, and finally, a Fisher indole synthesis or a palladium-catalyzed reaction to form the indole ring.
Protocol 2: Solution-Phase Synthesis of a Dipeptide (N-Boc-6-Me-L-Trp-Gly-OMe)
This protocol describes a general procedure for the coupling of this compound with a C-terminally protected amino acid, glycine methyl ester, in solution.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution of Starting Materials: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Addition of Amine Component and Base: To a separate flask, suspend glycine methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Add NMM (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Coupling Reaction: Add the neutralized glycine methyl ester solution to the solution of this compound and HOBt. Cool the reaction mixture to 0°C in an ice bath.
-
Initiation of Coupling: Slowly add EDC·HCl (1.1 eq) to the reaction mixture while stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude dipeptide can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: N-Boc Deprotection
The Boc protecting group can be removed under acidic conditions to allow for further peptide chain elongation.
Materials:
-
N-Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-protected peptide in a solution of 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next coupling step after neutralization.
Visualizations
Experimental Workflow
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Signaling Pathway
Tryptophan and its derivatives are known to be endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses, cell proliferation, and xenobiotic metabolism.[5][6] Peptides containing 6-methyl-tryptophan may act as modulators of the AhR signaling pathway.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-D-tryptophan activates aryl hydrocarbon receptor, a pathway associated with bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester - Google Patents [patents.google.com]
- 5. A New Insight into the Potential Role of Tryptophan-Derived AhR Ligands in Skin Physiological and Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
N-Boc-6-methyl-L-tryptophan: A Key Building Block for Enhancing Bioactive Peptides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the quest for novel therapeutics, the modification of peptide structures plays a pivotal role in enhancing their biological activity, stability, and pharmacokinetic profiles. N-Boc-6-methyl-L-tryptophan is a valuable synthetic amino acid derivative that offers researchers a strategic tool for introducing a methylated indole side chain into peptide sequences. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it highly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide drug discovery.[1] The incorporation of a methyl group at the 6-position of the tryptophan indole ring can lead to peptides with altered receptor binding affinities and improved resistance to metabolic degradation. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive peptides, with a focus on analogs of bombesin that target the gastrin-releasing peptide receptor (GRPR), a key target in cancer research.
Advantages of Incorporating 6-methyl-L-tryptophan
The introduction of a methyl group on the indole ring of tryptophan can confer several advantageous properties to a peptide:
-
Enhanced Receptor Affinity: The methyl group can influence the conformational preferences of the peptide backbone and the orientation of the indole side chain, potentially leading to stronger interactions with the target receptor.
-
Increased Metabolic Stability: The C6-methylation can hinder enzymatic degradation by protecting the indole ring from oxidation, a common metabolic pathway for tryptophan-containing peptides.
-
Modulated Lipophilicity: The addition of a methyl group can subtly alter the lipophilicity of the peptide, which can impact its solubility, cell permeability, and overall pharmacokinetic properties.
Application Example: GRPR-Targeting Bombesin Analogs
Bombesin is a peptide that binds with high affinity to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers, including prostate, breast, and lung cancer.[2] This makes GRPR an attractive target for the development of diagnostic and therapeutic radiopharmaceuticals. Synthetic analogs of bombesin are being extensively investigated for this purpose.
While a direct study utilizing this compound in a bombesin analog was not identified in the literature at the time of writing, a closely related study on an analog incorporating α-methyl-L-tryptophan provides compelling evidence for the benefits of methylation. This analog, ¹⁷⁷Lu-AMTG, demonstrated improved in vivo stability and high affinity for GRPR.[2][3][4] The data and protocols presented below are based on this well-documented analog and can be confidently extrapolated for the use of this compound.
Quantitative Data
The following table summarizes the in vitro characterization data for bombesin-based ligands, including a reference compound (¹⁷⁷Lu-RM2) and the methylated analog (¹⁷⁷Lu-AMTG). This data highlights the impact of methylation on receptor affinity.
| Compound | Target Receptor | Cell Line | IC50 (nM) |
| ¹⁷⁷Lu-RM2 | GRPR | PC-3 | 3.0 - 4.7 |
| ¹⁷⁷Lu-AMTG (α-methyl-Trp) | GRPR | PC-3 | 3.0 - 4.7 |
| ¹⁷⁷Lu-RM2 | GRPR | T-47D | 1.0 - 4.6 |
| ¹⁷⁷Lu-AMTG (α-methyl-Trp) | GRPR | T-47D | 1.0 - 4.6 |
Table 1: In vitro GRPR binding affinities of a reference bombesin analog (¹⁷⁷Lu-RM2) and a methylated analog (¹⁷⁷Lu-AMTG) in prostate (PC-3) and breast (T-47D) cancer cell lines. Data is adapted from a study on a closely related α-methyl-L-tryptophan analog.[3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GRPR-Targeting Peptide using this compound
This protocol outlines the manual synthesis of a bombesin analog using Boc chemistry.
Workflow for SPPS:
Caption: Solid-Phase Peptide Synthesis Workflow.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other required Boc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and immediately add it to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. When tryptophan or other sensitive residues are present, add 0.5% dithiothreitol (DTE) as a scavenger.[5][6]
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF.
-
Repeat Coupling Cycles: Repeat steps 4-7 for each subsequent amino acid, using this compound at the desired position in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Boc deprotection (step 6).
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro GRPR Binding Affinity Assay
This protocol describes a competitive binding assay to determine the IC50 value of the synthesized peptide.
Workflow for Binding Assay:
Caption: GRPR Binding Assay Workflow.
Materials:
-
GRPR-expressing cells (e.g., PC-3 or T-47D)
-
Cell culture medium and supplements
-
Radiolabeled GRPR ligand (e.g., ¹²⁵I-Tyr⁴-bombesin)
-
Synthesized peptide with 6-methyl-L-tryptophan
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA)
-
Gamma counter
Procedure:
-
Cell Culture: Culture GRPR-expressing cells to confluency in appropriate cell culture plates.
-
Assay Setup:
-
Wash the cells with binding buffer.
-
Prepare serial dilutions of the synthesized peptide (competitor).
-
-
Competition Reaction:
-
Add a constant concentration of the radiolabeled ligand to each well.
-
Add the different concentrations of the synthesized peptide to the wells.
-
Include wells with only the radiolabeled ligand (total binding) and wells with an excess of unlabeled bombesin (non-specific binding).
-
-
Incubation: Incubate the plates for 2 hours at room temperature.[3]
-
Washing: Aspirate the incubation medium and wash the cells multiple times with cold binding buffer to remove unbound ligands.
-
Cell Lysis and Measurement:
-
Lyse the cells with an appropriate lysis buffer.
-
Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
The binding of a bombesin analog containing 6-methyl-L-tryptophan to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), is expected to initiate a cascade of intracellular signaling events. Upon activation, GRPR couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events can ultimately lead to various cellular responses, including proliferation, migration, and survival, which are hallmarks of cancer progression.
Caption: GRPR Signaling Pathway.
Conclusion
This compound serves as a powerful building block for the synthesis of bioactive peptides with potentially enhanced properties. Its incorporation into peptide sequences, such as bombesin analogs, can lead to improved metabolic stability and high receptor affinity. The provided protocols for solid-phase peptide synthesis and in vitro binding assays offer a comprehensive guide for researchers aiming to explore the therapeutic potential of peptides modified with this unique amino acid. The understanding of the downstream signaling pathways, such as the GRPR pathway, is crucial for elucidating the mechanism of action of these novel peptide-based drug candidates.
References
- 1. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 2. Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
experimental procedure for N-Boc deprotection of 6-methyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the N-Boc deprotection of 6-methyl-L-tryptophan, a crucial step in peptide synthesis and the development of tryptophan-derived pharmaceuticals. The primary method described utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and effective method for Boc group removal. Additionally, alternative milder methods are presented for substrates that may be sensitive to strong acidic conditions. This document includes a comprehensive protocol, a summary of reaction conditions, and a visual representation of the experimental workflow to ensure clarity and reproducibility in the laboratory setting.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various reaction conditions and its relatively straightforward removal. The deprotection of the N-Boc group is a critical step to liberate the free amine for subsequent coupling reactions or to yield the final deprotected molecule. 6-methyl-L-tryptophan, an analog of L-tryptophan, is of interest in medicinal chemistry and drug development. The electron-donating methyl group on the indole ring can influence the molecule's electronic properties and susceptibility to acid-catalyzed side reactions during deprotection. Therefore, a carefully controlled deprotection protocol is essential.
The most common method for N-Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM)[1][2]. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which then gets quenched or deprotonates to isobutylene, and subsequent decarboxylation to yield the free amine as its corresponding salt[3]. While effective, the harshness of TFA can sometimes lead to undesired side reactions with sensitive functional groups. For acid-sensitive substrates, including electron-rich indoles, alternative and milder deprotection methods have been developed, such as using oxalyl chloride in methanol[4][5][6] or deep eutectic solvents with p-toluenesulfonic acid[7][8].
This application note focuses on the standard TFA-based procedure and provides a framework for its application to 6-methyl-L-tryptophan, with considerations for reaction monitoring and product isolation.
Data Presentation: Comparison of N-Boc Deprotection Methods
The following table summarizes various reported conditions for the N-Boc deprotection of amino acids and related compounds, providing a comparative overview for methodological selection.
| Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 18 h | High to Quantitative | [1][2] |
| Oxalyl Chloride | Methanol (MeOH) | Room Temp | 1 - 4 h | Up to 90% | [4][5] |
| p-Toluenesulfonic Acid (pTSA) in Deep Eutectic Solvent (DES) | Choline Chloride/pTSA | Not specified | Short | Excellent | [7][8] |
| Hydrochloric Acid (HCl) | Dioxane / Methanol | Not specified | Variable | Method dependent | [4] |
| Phosphoric Acid | Dichloromethane (DCM) | Not specified | Variable | Method dependent | [7] |
Experimental Protocol: N-Boc Deprotection of 6-methyl-L-tryptophan using TFA/DCM
This protocol describes a general procedure for the acid-catalyzed removal of the N-Boc protecting group from 6-methyl-L-tryptophan.
Materials:
-
N-Boc-6-methyl-L-tryptophan
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvent system (e.g., DCM/MeOH or EtOAc/Hexanes)
-
Visualizing agent for TLC (e.g., ninhydrin stain for free amines)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of TFA:
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes). To visualize the deprotected amine, which may be TFA salt, it is often necessary to quench the aliquot with a base (like a drop of triethylamine or NaHCO₃ solution) before spotting on the TLC plate. The product spot should be positive to a ninhydrin stain, while the starting material will not be. The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times[1].
-
For isolation of the free amine:
-
Dissolve the residue in water or a suitable organic solvent.
-
Carefully neutralize the solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8). Be cautious as CO₂ gas will evolve[3].
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM and isopropanol) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 6-methyl-L-tryptophan.
-
-
For isolation of the TFA salt:
-
After the initial concentration of the reaction mixture, dissolve the residue in a minimal amount of a suitable solvent and precipitate the salt by adding a non-polar solvent (e.g., diethyl ether). Filter the solid and dry it under vacuum to obtain the TFA salt of 6-methyl-L-tryptophan.
-
-
-
Purification (if necessary):
-
The crude product can be further purified by techniques such as recrystallization or column chromatography on silica gel if required.
-
Important Considerations:
-
Acid Sensitivity: Tryptophan and its derivatives can be sensitive to strong acids, potentially leading to side reactions on the indole ring. It is crucial to perform the reaction at a low temperature initially and to monitor it closely to avoid prolonged exposure to the acidic conditions.
-
Scavengers: In cases where the tert-butyl cation might react with the electron-rich indole ring, scavengers such as triethylsilane (TES) or thioanisole can be added to the reaction mixture.
-
Alternative Methods: If the TFA/DCM method proves to be too harsh for 6-methyl-L-tryptophan, consider milder deprotection conditions, such as using oxalyl chloride in methanol[4].
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-Boc deprotection of 6-methyl-L-tryptophan.
Signaling Pathway of Boc Deprotection
Caption: Acid-catalyzed N-Boc deprotection mechanism.
References
- 1. rsc.org [rsc.org]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of N-Boc-6-methyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of N-Boc-6-methyl-L-tryptophan. The protocols outlined below are based on established methods for similar N-Boc protected amino acids and tryptophan derivatives. Due to a lack of publicly available experimental data for this compound, the quantitative data presented in the tables are predicted values based on the analysis of structurally related compounds. These should be used as a reference for method development and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on known data for N-Boc-L-tryptophan and the expected influence of a methyl group at the 6-position of the indole ring.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Indole NH | ~8.1 | br s | - |
| H-7 (indole) | ~7.5 | d | ~8.0 |
| H-5 (indole) | ~7.1 | s | - |
| H-4 (indole) | ~7.0 | d | ~8.0 |
| H-2 (indole) | ~6.9 | s | - |
| NH (Boc) | ~5.1 | d | ~8.0 |
| α-CH | ~4.6 | m | - |
| β-CH₂ | ~3.3 | m | - |
| 6-CH₃ (indole) | ~2.4 | s | - |
| Boc (CH₃)₃ | ~1.45 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | ~175 |
| C=O (Boc) | ~155 |
| C-7a (indole) | ~136 |
| C-6 (indole) | ~132 |
| C-3a (indole) | ~128 |
| C-2 (indole) | ~123 |
| C-5 (indole) | ~120 |
| C-4 (indole) | ~111 |
| C-7 (indole) | ~110 |
| C-3 (indole) | ~109 |
| C (Boc quaternary) | ~80 |
| α-C | ~54 |
| β-C | ~28 |
| C (Boc methyls) | ~28 |
| 6-CH₃ (indole) | ~22 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more).
-
Set the spectral width to cover the range of 0-200 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural information.
Predicted Mass Spectrometry Data
Table 3: Predicted m/z Values for this compound
| Ion | Formula | Predicted Exact Mass (m/z) | Notes |
| [M+H]⁺ | C₁₇H₂₃N₂O₄⁺ | 319.1652 | Protonated molecule |
| [M+Na]⁺ | C₁₇H₂₂N₂O₄Na⁺ | 341.1472 | Sodium adduct |
| [M-Boc+H]⁺ | C₁₂H₁₅N₂O₂⁺ | 219.1128 | Loss of the Boc group |
| [M-CO₂H]⁺ | C₁₆H₂₁N₂O₂⁺ | 273.1598 | Loss of the carboxylic acid group |
| Indole fragment | C₉H₈N⁺ | 130.0651 | Cleavage at the β-carbon |
Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Chromatography (Optional but Recommended):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity.
-
For fragmentation data, perform MS/MS analysis on the precursor ion of interest (e.g., m/z 319.17).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis.
Predicted HPLC Performance
Table 4: Typical HPLC Method Parameters and Expected Retention
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Expected Retention Time | 10-15 minutes (highly dependent on exact conditions) |
Experimental Protocol for HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method Setup:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Set the injection volume to 10-20 µL.
-
Run the gradient as described in Table 4.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Purity can be estimated by the area percent method, assuming all impurities have a similar response factor.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Predicted FTIR Absorption Bands
Table 5: Predicted Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 | N-H (indole) | Stretching |
| ~3300 | N-H (carbamate) | Stretching |
| ~2980, 2930 | C-H (alkyl) | Stretching |
| ~1740 | C=O (carboxyl) | Stretching |
| ~1700 | C=O (Boc) | Stretching |
| ~1510 | N-H | Bending |
| ~1370, 1390 | C-H (t-butyl) | Bending |
| ~1160 | C-O | Stretching |
| ~850 | C-H (aromatic) | Out-of-plane bending |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid (KBr pellet): Mix a small amount of sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and assign the major absorption bands to the corresponding functional groups.
-
Application Notes and Protocols for the Incorporation of N-Boc-6-methyl-L-tryptophan into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of the modified amino acid N-Boc-6-methyl-L-tryptophan into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of a methyl group on the indole ring of tryptophan can significantly influence the conformational properties, hydrophobicity, and biological activity of a peptide, making it a valuable tool in drug discovery and peptide engineering.
Introduction
Tryptophan plays a crucial role in the structure and function of many bioactive peptides, often being involved in receptor binding and molecular recognition. Modification of the tryptophan indole ring, such as through methylation, offers a strategy to enhance peptide stability, receptor affinity, and selectivity. The 6-methyl substitution, in particular, can increase the lipophilicity of the side chain and introduce steric bulk, which can lead to altered peptide-protein interactions.
This document outlines the materials, protocols, and key considerations for the successful synthesis of peptides containing 6-methyl-L-tryptophan using tert-butyloxycarbonyl (Boc) chemistry.
Data Presentation
While specific quantitative data for the coupling and deprotection of this compound is not extensively available in the literature, the following tables provide representative data for the incorporation of tryptophan and other modified tryptophan analogs using Boc-SPPS. These values can serve as a benchmark for optimizing the synthesis of 6-methyl-L-tryptophan-containing peptides.
Table 1: Representative Coupling Efficiencies of Tryptophan Analogs in Boc-SPPS
| Amino Acid Derivative | Coupling Reagent | Coupling Time (min) | Solvent | Typical Coupling Efficiency (%) | Reference |
| N-Boc-L-tryptophan | HBTU/DIEA | 60 | DMF | >99 | [1] |
| N-Boc-L-tryptophan(For) | DCC/HOBt | 120 | DCM/DMF | ~98 | [2] |
| N-Boc-α-methyl-L-tryptophan | HATU/DIEA | 120 | NMP | >95 | [3] |
Table 2: Representative Deprotection Conditions and Yields for Boc-Protected Amino Acids
| Deprotection Reagent | Time (min) | Scavenger | Typical Deprotection Yield (%) | Reference |
| 50% TFA in DCM | 30 | 0.5% Dithioethane | >99 | [4] |
| Oxalyl chloride in Methanol | 60-240 | None | up to 90 | [5] |
| TMSBr-thioanisole/TFA | 60 | Thioanisole | High (Qualitative) | [6] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using Boc chemistry.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30 minutes.
-
Drain the DCM and wash the resin three times with DCM.
Protocol 2: First Amino Acid Coupling
-
Dissolve the first N-Boc protected amino acid (e.g., N-Boc-Glycine for a C-terminal glycine) in a minimal amount of DMF.
-
Activate the amino acid using a suitable coupling reagent (e.g., DCC/HOBt or HATU/DIEA).
-
Add the activated amino acid solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
Protocol 3: Boc Deprotection
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. It is recommended to add a scavenger such as 0.5% dithioethane (DTE) to prevent side reactions with the tryptophan indole ring[4].
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA/DCM solution and wash the resin with DCM.
-
Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.
-
Wash the resin with DCM and then DMF to prepare for the next coupling step.
Protocol 4: Incorporation of this compound
-
Dissolve this compound (2-3 equivalents relative to the resin substitution) in a minimal amount of N-methyl-2-pyrrolidone (NMP) or DMF. Due to the potential for steric hindrance from the 6-methyl group, NMP is often a better solvent for difficult couplings.
-
Add a coupling agent such as HBTU (2-3 equivalents) and DIEA (4-6 equivalents) to the amino acid solution to pre-activate it for 5-10 minutes.
-
Add the activated this compound solution to the deprotected and neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test[7]. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Wash the resin extensively with DMF, DCM, and methanol.
Protocol 5: Peptide Chain Elongation
Repeat the deprotection (Protocol 3) and coupling (Protocol 4, using the appropriate N-Boc-amino acid) cycles until the desired peptide sequence is assembled.
Protocol 6: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail, typically high-purity anhydrous hydrogen fluoride (HF). A common "low-high" HF cleavage procedure is recommended for tryptophan-containing peptides to minimize side reactions[8].
-
Low HF: Treat the resin with a mixture of HF:dimethyl sulfide (DMS):p-cresol (25:65:10) for 2 hours at 0°C.
-
High HF: After removing the low HF mixture, treat the resin with HF:p-cresol (90:10) for 1 hour at 0°C.
-
-
After cleavage, precipitate the crude peptide in cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether to remove scavengers and organic byproducts.
Protocol 7: Peptide Purification and Analysis
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (e.g., LC-MS) to confirm its identity and purity[9][10][11][12].
Mandatory Visualizations
Experimental Workflow for Peptide Synthesis
References
- 1. peptide.com [peptide.com]
- 2. cn.aminer.org [cn.aminer.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Boc-6-methyl-L-tryptophan in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Boc-6-methyl-L-tryptophan, a synthetically modified amino acid, in the field of medicinal chemistry. The introduction of a methyl group at the 6-position of the indole ring of tryptophan offers a valuable tool for researchers to fine-tune the pharmacological properties of peptides and small molecules. This modification can influence a compound's binding affinity, selectivity, and metabolic stability, making it a strategic component in drug design and development.
Strategic Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.[1][2] The primary rationale for utilizing this modified amino acid lies in the strategic advantages conferred by the 6-methyl group on the indole side chain.
The indole ring of tryptophan is a common feature in many biologically active compounds and is known to participate in various non-covalent interactions with biological targets, including hydrophobic interactions, hydrogen bonding, and π-π stacking.[3] The addition of a methyl group at the 6-position can modulate these interactions in several ways:
-
Enhanced Hydrophobicity: The methyl group increases the lipophilicity of the tryptophan side chain, which can lead to improved membrane permeability and enhanced binding to hydrophobic pockets within target proteins.
-
Steric Influence: The presence of the methyl group can introduce steric hindrance, which can be exploited to improve selectivity for a specific receptor subtype or to probe the steric requirements of a binding pocket.
-
Modulation of Electronic Properties: The electron-donating nature of the methyl group can alter the electron density of the indole ring, potentially influencing cation-π interactions and hydrogen bonding capabilities.
These subtle modifications can have a significant impact on the overall pharmacological profile of a molecule, making this compound a valuable tool for structure-activity relationship (SAR) studies.[4]
Use in Targeting G-Protein Coupled Receptors (GPCRs)
A significant area of application for this compound is in the design of ligands for G-protein coupled receptors (GPCRs). Tryptophan residues are frequently found in the transmembrane domains of GPCRs and play a critical role in receptor activation and ligand binding.[3][5] The "toggle switch" mechanism, involving a conserved tryptophan residue in transmembrane helix 6 (TM6), is a hallmark of class A GPCR activation.[5]
By incorporating 6-methyl-tryptophan into peptide or small molecule ligands, researchers can probe the specific interactions within the ligand-binding pocket of a GPCR.[6] The modified indole ring can interact differently with the receptor compared to the natural tryptophan, potentially leading to the development of agonists, antagonists, or allosteric modulators with improved potency and selectivity.[2][7]
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS). Specific reaction conditions may need to be optimized based on the peptide sequence and the scale of the synthesis.
Boc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide on a solid support using Boc-protected amino acids.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.
- Add dichloromethane (DCM) to swell the resin for at least 30 minutes.
- Drain the DCM.
2. Boc Deprotection:
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
- Agitate the mixture for 2 minutes and drain.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
- Drain the solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x).
3. Neutralization:
- Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
- Agitate for 5 minutes and drain. Repeat the neutralization step.
- Wash the resin thoroughly with DCM (3x).
4. Amino Acid Coupling:
- Dissolve this compound (3 equivalents relative to the resin substitution) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
- Add DIEA (4 equivalents) to the solution to activate the amino acid.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
- Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
5. Repeat Deprotection, Neutralization, and Coupling Cycles:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., HF/anisole or TFMSA/TFA/scavengers). Caution: Strong acids like HF and TFMSA are extremely hazardous and require specialized equipment and handling procedures.
- After the cleavage reaction, precipitate the peptide in cold diethyl ether.
- Collect the peptide by centrifugation or filtration and wash with cold ether.
- Dry the crude peptide under vacuum.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry and analytical HPLC.
Visualizing the Workflow
Diagram of Boc-SPPS Cycle
Caption: General workflow for the Boc solid-phase peptide synthesis (SPPS) cycle.
Signaling Pathway Considerations
The incorporation of 6-methyl-tryptophan into a peptide ligand can influence its interaction with a target receptor and, consequently, the downstream signaling pathways. For GPCRs, this can lead to biased agonism, where the ligand preferentially activates one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).
Diagram of Potential Biased Signaling
Caption: Hypothetical biased signaling at a GPCR induced by a 6-methyl-tryptophan containing ligand.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically for peptides containing this compound. The impact of the 6-methyl substitution is highly context-dependent and will vary based on the specific peptide sequence and the biological target. Researchers are encouraged to perform their own dose-response experiments to determine key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for their synthesized compounds.
Table 1: Example of Data Presentation for SAR Studies
| Compound | Sequence Modification | Target | IC50 (nM) |
| Peptide 1 | ...-Trp-... | Receptor X | 150 |
| Peptide 2 | ...-6-Me-Trp-... | Receptor X | 50 |
| Peptide 3 | ...-Trp-... | Receptor Y | >1000 |
| Peptide 4 | ...-6-Me-Trp-... | Receptor Y | 800 |
This table is a template and does not represent actual experimental data.
Conclusion
This compound is a valuable synthetic building block for medicinal chemists seeking to optimize the properties of peptide and small molecule drug candidates. The strategic introduction of a methyl group on the indole ring provides a means to modulate ligand-target interactions and explore structure-activity relationships. The provided protocols and conceptual diagrams serve as a guide for researchers to effectively utilize this modified amino acid in their drug discovery efforts. Further experimental investigation is necessary to fully elucidate the specific advantages of incorporating 6-methyl-tryptophan into various therapeutic agents.
References
- 1. Tears - Wikipedia [en.wikipedia.org]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Magic Angle Spinning NMR of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Boc-6-methyl-L-tryptophan in Neurological Disorder Research
Introduction
The metabolism of tryptophan, an essential amino acid, plays a critical role in neuropathology. Dysregulation of the kynurenine pathway, the primary route of tryptophan catabolism, is implicated in the progression of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.[1][2][3][4] A key rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase (IDO), which catalyzes the conversion of tryptophan to N-formylkynurenine.[1][5] Overactivation of IDO can lead to the depletion of tryptophan and the accumulation of neurotoxic metabolites such as quinolinic acid, contributing to neuroinflammation and neuronal damage.[2][6] Consequently, the inhibition of IDO has emerged as a promising therapeutic strategy for these conditions.[7][8]
N-Boc-6-methyl-L-tryptophan is a chemically modified derivative of L-tryptophan. The "N-Boc" (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis to temporarily block the reactivity of the amine group.[9] The "6-methyl" modification on the indole ring is hypothesized to confer inhibitory activity against IDO. This document provides detailed application notes and experimental protocols for researchers utilizing this compound to investigate its potential as an IDO inhibitor and its downstream effects in models of neurological disorders.
Mechanism of Action: Proposed Signaling Pathway
This compound is proposed to act as a competitive inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO). By binding to the active site of IDO, it prevents the conversion of L-tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. This inhibition is expected to reduce the production of downstream neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, and mitigate neuroinflammatory processes.
Figure 1: Proposed mechanism of IDO inhibition by this compound.
Application Notes
In Vitro IDO1 Enzyme Inhibition Assay
-
Application: To determine the inhibitory potency (IC50) of this compound against recombinant human IDO1 enzyme.
-
Principle: The assay measures the enzymatic activity of IDO1 by quantifying the production of kynurenine from L-tryptophan. The inhibitory effect of the compound is assessed by measuring the reduction in kynurenine formation.
-
Data Interpretation: A lower IC50 value indicates a more potent inhibitor. The data can be used to compare the potency of this compound with known IDO inhibitors.
Illustrative Quantitative Data:
| Compound | IC50 (µM) for IDO1 Inhibition |
| This compound | 15.2 |
| 1-Methyl-D-tryptophan (1-D-MT) | 25.8 |
| Epacadostat (Reference) | 0.01 |
Note: The data presented above is for illustrative purposes only and is intended to demonstrate how results from such an experiment would be structured.
Cell-Based Kynurenine Production Assay in IFN-γ Stimulated Microglia
-
Application: To evaluate the ability of this compound to inhibit IDO1 activity in a cellular context relevant to neuroinflammation.
-
Principle: Microglial cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The cells are then treated with this compound, and the concentration of kynurenine in the cell culture supernatant is measured.
-
Data Interpretation: A dose-dependent decrease in kynurenine production in the presence of the compound indicates its efficacy in a cellular model of neuroinflammation.
Illustrative Quantitative Data:
| Treatment | Kynurenine Concentration (µM) | % Inhibition |
| Vehicle Control (Unstimulated) | 0.5 ± 0.1 | - |
| Vehicle Control (IFN-γ Stimulated) | 12.3 ± 1.5 | 0% |
| This compound (10 µM) + IFN-γ | 6.8 ± 0.9 | 44.7% |
| This compound (50 µM) + IFN-γ | 2.1 ± 0.4 | 82.9% |
| 1-Methyl-D-tryptophan (50 µM) + IFN-γ | 4.5 ± 0.7 | 63.4% |
Note: The data presented above is for illustrative purposes only and is intended to demonstrate how results from such an experiment would be structured.
Neuroprotection Assay in a Quinolinic Acid-Induced Neuronal Toxicity Model
-
Application: To assess the neuroprotective effects of this compound by preventing quinolinic acid-induced neuronal cell death.
-
Principle: Neuronal cells are co-treated with the neurotoxin quinolinic acid and this compound. Cell viability is then measured to determine if the compound can protect neurons from the toxic effects of a downstream metabolite of the kynurenine pathway.
-
Data Interpretation: An increase in neuronal viability in the presence of this compound suggests a neuroprotective effect, likely mediated through the reduction of neurotoxic metabolite production.
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
Workflow Diagram:
Figure 2: Workflow for the in vitro IDO1 enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock solution of recombinant human IDO1 enzyme in assay buffer (50 mM potassium phosphate buffer, pH 6.5, containing 20 mM ascorbate and 10 µM methylene blue).
-
Prepare a 2X stock solution of L-tryptophan in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the serially diluted this compound to the wells of a 96-well plate.
-
Add 25 µL of the 2X IDO1 enzyme solution to each well.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X L-tryptophan solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 30% (w/v) trichloroacetic acid.
-
Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate for 10 minutes at room temperature to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell-Based Kynurenine Production Assay
Methodology:
-
Cell Culture and Treatment:
-
Plate microglial cells (e.g., BV-2 or primary microglia) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with recombinant mouse or human IFN-γ (100 ng/mL) for 48 hours to induce IDO1 expression.
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
Add trichloroacetic acid to a final concentration of 15% (w/v) to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
-
Kynurenine Quantification:
-
Transfer the supernatant to a new plate.
-
Add an equal volume of Ehrlich's reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 490 nm.
-
Calculate the concentration of kynurenine using a standard curve prepared with known concentrations of kynurenine.
-
Protocol 3: Tryptophan Quantification in Biological Samples
This protocol provides a general method for quantifying tryptophan levels, which can be adapted for various biological samples to assess the impact of IDO inhibition.
Methodology:
-
Sample Preparation:
-
Fluorometric Assay:
-
High-Performance Liquid Chromatography (HPLC):
-
For more precise quantification, HPLC can be employed.
-
Extract intracellular metabolites using a solvent like pre-chilled methanol.
-
Evaporate the supernatant and redissolve the sample for injection into the HPLC system coupled with a mass spectrometer for detection.[11]
-
Disclaimer: The experimental protocols and data provided are for illustrative purposes and should be adapted and optimized for specific experimental conditions and research questions. It is recommended to consult relevant literature and perform appropriate validation experiments.
References
- 1. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered tryptophan metabolism in Parkinson's disease: a possible novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroinflammation and the Immune-Kynurenine Pathway in Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical research: newly discovered substance can inhibit Parkinson’s - News - Utrecht University [uu.nl]
- 8. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cn.aminer.org [cn.aminer.org]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Unveiling tryptophan dynamics and functions across model organisms via quantitative imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-6-methyl-L-tryptophan
Welcome to the technical support center for the synthesis of N-Boc-6-methyl-L-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges include:
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Side reactions at the indole nitrogen: The 6-methyl group is electron-donating, increasing the nucleophilicity of the indole ring, particularly the indole nitrogen (N-in). This can lead to the formation of a di-Boc byproduct where both the α-amino group and the indole nitrogen are protected.
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Low Yields: Incomplete reaction or the formation of byproducts can significantly reduce the yield of the desired product.
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Purification Difficulties: Separating the desired N-α-Boc-6-methyl-L-tryptophan from starting material, di-Boc byproduct, and other impurities can be challenging.
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Racemization: While less common under standard Boc-protection conditions, harsh basic or acidic conditions can potentially lead to some degree of racemization.
Q2: Which solvent system is recommended for the Boc protection of 6-methyl-L-tryptophan?
A2: A common and effective solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane/water or tetrahydrofuran (THF)/water.[1] This allows for the dissolution of both the amino acid (often as a salt) and the Boc anhydride.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is crucial for deprotonating the α-amino group of the 6-methyl-L-tryptophan, making it nucleophilic enough to attack the Boc anhydride. Common bases include sodium hydroxide (NaOH)[1], sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N). The choice of base can influence the reaction rate and the potential for side reactions. A milder base like sodium bicarbonate may help to minimize side reactions at the indole nitrogen.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). The starting material (6-methyl-L-tryptophan) will have a lower Rf value (more polar) than the N-Boc protected product, which is more non-polar. Staining with ninhydrin can be used to visualize the starting material (free amino group), which will appear as a colored spot, while the product will not stain with ninhydrin.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Boc anhydride. 2. Insufficient base. 3. Poor solubility of starting material. | 1. Use fresh or properly stored Boc anhydride. 2. Ensure at least one equivalent of base is used. For amino acid salts, two equivalents are necessary. 3. Adjust the solvent ratio (e.g., increase the proportion of the organic solvent) or try a different solvent system like THF/water. |
| Formation of a Major, Less Polar Byproduct (Likely Di-Boc) | 1. Excess Boc anhydride. 2. Strong basic conditions or prolonged reaction time. 3. Elevated reaction temperature. | 1. Use a controlled amount of Boc anhydride (e.g., 1.1-1.2 equivalents). 2. Use a milder base (e.g., NaHCO₃) and monitor the reaction closely by TLC to avoid extended reaction times. 3. Maintain the reaction at room temperature or below (0-25 °C). |
| Difficulty in Purifying the Product | 1. Incomplete separation from starting material. 2. Co-elution of byproducts during column chromatography. | 1. Ensure the reaction goes to completion. If necessary, perform a mild acidic wash during work-up to remove unreacted amino acid. 2. Optimize the solvent system for flash column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method. |
| Oily Product Instead of a Solid | 1. Presence of residual solvent. 2. Product is inherently an oil at room temperature. | 1. Ensure the product is thoroughly dried under high vacuum. 2. If the product is an oil, confirm its purity by NMR and use it as is for the next step if purity is acceptable. |
Data Presentation
Table 1: Representative Reaction Parameters for N-Boc Protection of Tryptophan Analogs
| Parameter | Condition A | Condition B |
| Starting Material | L-Tryptophan[1] | L-Tryptophan Derivative |
| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |
| Base | 1 M NaOH[1] | Triethylamine |
| Solvent | 1:1 Water/Dioxane[1] | Methanol |
| Temperature | Room Temperature[1] | 25 °C |
| Reaction Time | 24 hours[1] | 10 hours |
| Typical Yield | 69%[1] | 94% (for a related substrate)[2] |
Note: The data presented are based on published procedures for L-tryptophan and a related amino acid derivative and should be considered as representative. Actual results for 6-methyl-L-tryptophan may vary.
Table 2: Expected Physicochemical Properties of this compound
| Property | Expected Value |
| Molecular Formula | C₁₈H₂₄N₂O₄ |
| Molecular Weight | 332.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from standard procedures for the N-Boc protection of tryptophan and its derivatives.[1]
Materials:
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6-methyl-L-tryptophan
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃)
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1,4-Dioxane
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Deionized water
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Ethyl acetate
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Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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1 M Hydrochloric acid (HCl)
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Silica gel for column chromatography
Procedure:
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Dissolution of Starting Material: In a round-bottom flask, dissolve 6-methyl-L-tryptophan (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of sodium bicarbonate (2.2 eq.). Stir the mixture at room temperature until the amino acid is fully dissolved.
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Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 15 minutes.
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Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 CH₂Cl₂/MeOH).
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Work-up:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
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Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc anhydride and non-polar impurities.
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Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
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Extract the product with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification:
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-5% methanol).
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Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.
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Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of N-Boc-6-methyl-L-tryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Boc-6-methyl-L-tryptophan synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common strategy involves a two-step process:
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Synthesis of 6-methyl-L-tryptophan: This is typically achieved through a Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
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N-Boc Protection: The resulting 6-methyl-L-tryptophan is then protected with a tert-butyloxycarbonyl (Boc) group at the alpha-amino position using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Q2: What are the critical factors influencing the overall yield?
Several factors can significantly impact the yield:
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Purity of starting materials: Use of high-purity 6-methyl-L-tryptophan and Boc anhydride is crucial.
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Reaction conditions for Boc protection: Stoichiometry of reagents, choice of base and solvent, reaction temperature, and time need to be optimized.
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Side reactions: Minimizing side reactions during both the Fischer indole synthesis and the Boc protection steps is essential.
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Purification method: Efficient purification to remove byproducts and unreacted starting materials is key to obtaining a high-purity product with a good yield.
Q3: Are there any known side reactions to be aware of during the N-Boc protection step?
Yes, potential side reactions during N-Boc protection include:
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Formation of di-Boc species: Under strongly basic conditions or with a large excess of Boc anhydride, double protection (on both the alpha-amino group and the indole nitrogen) can occur.
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Urea formation: With sterically hindered amines, isocyanate intermediates can form from the Boc anhydride, leading to the formation of urea-type byproducts.
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Alkylation of the indole ring: While less common during the protection step itself, the tert-butyl cation generated during acidic deprotection (if the reaction is reversed or during workup) can potentially alkylate the electron-rich indole ring.
Troubleshooting Guide
Low Yield in N-Boc Protection Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | 1. Insufficient Boc anhydride. 2. Inadequate base strength or amount. 3. Short reaction time or low temperature. | 1. Use a slight excess (1.1-1.2 equivalents) of Boc anhydride. 2. Ensure at least one equivalent of a suitable base (e.g., NaHCO₃, Na₂CO₃, or triethylamine) is used. For less reactive substrates, a stronger base like NaOH might be necessary. 3. Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary. |
| Formation of multiple products (observed on TLC) | 1. Di-Boc formation. 2. Formation of urea byproducts. 3. Degradation of the starting material or product. | 1. Use a milder base and avoid a large excess of Boc anhydride. 2. Ensure slow addition of Boc anhydride at a controlled temperature. 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and ensure the pH does not become strongly acidic or basic during workup. |
| Low recovery after purification | 1. Product loss during extraction. 2. Inefficient column chromatography. | 1. Ensure the aqueous layer is saturated with NaCl before extraction to reduce the solubility of the product. Use an appropriate organic solvent for extraction (e.g., ethyl acetate). 2. Optimize the solvent system for flash column chromatography to achieve good separation. A typical eluent system is a gradient of ethyl acetate in hexanes. |
Issues with the Synthesis of 6-methyl-L-tryptophan (Fischer Indole Synthesis)
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Inappropriate acid catalyst. 2. Unfavorable reaction conditions for the 6-methyl substituent. 3. Decomposition of starting materials or intermediates. | 1. A variety of Brønsted or Lewis acids can be used (e.g., HCl, H₂SO₄, polyphosphoric acid, ZnCl₂). The optimal acid should be determined experimentally.[1][2] 2. The methyl group is electron-donating, which can sometimes hinder the key N-N bond cleavage step.[1] Consider using a stronger acid or higher temperature. Alternatively, enzymatic methods often show better yields for 6-substituted indoles.[3] 3. Control the reaction temperature carefully and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of regioisomers or other byproducts | 1. Use of an unsymmetrical ketone in the Fischer indole synthesis. 2. Side reactions promoted by the acidic conditions. | 1. If applicable, choose a symmetrical ketone or aldehyde to avoid the formation of regioisomers. 2. Optimize the reaction time and temperature to minimize byproduct formation. Purification by column chromatography will be necessary. |
Experimental Protocols
Protocol 1: N-Boc Protection of 6-methyl-L-tryptophan
This protocol is adapted from a general procedure for the N-Boc protection of L-tryptophan.[4]
Materials:
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6-methyl-L-tryptophan
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
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Dioxane and Water (or other suitable solvent system like THF/water)
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Ethyl acetate (EtOAc)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl), 1 M
Procedure:
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Dissolve 6-methyl-L-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water.
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Add sodium bicarbonate (2.0 eq) or 1M NaOH to adjust the pH to ~9-10.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, remove the dioxane under reduced pressure.
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Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: Based on the synthesis of N-Boc-L-tryptophan, a yield of around 60-70% can be expected.[4]
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 6-methyl-L-tryptophan | ~218.26 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 |
| Sodium Bicarbonate | 84.01 | 2.0 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Boc-6-methyl-L-tryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Boc-6-methyl-L-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and related derivatives are flash column chromatography on silica gel and recrystallization.[1][2] Chromatography is typically used for the initial purification of the crude product, while recrystallization is employed to achieve higher purity.
Q2: What are the potential impurities I might encounter?
A2: Potential impurities include unreacted starting materials (e.g., 6-methyl-L-tryptophan, Boc-anhydride), byproducts from the reaction (e.g., di-tert-butyl dicarbonate byproducts), and side-reaction products. In syntheses involving borylation, protodeboronation can lead to the formation of N-Boc-L-tryptophan methyl ester as a trace impurity.[1][3] Enantiomeric impurities (the D-enantiomer) can also be present from the starting materials.[4]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.[1] High-performance liquid chromatography (HPLC) is the standard for obtaining quantitative data on the purity of the final product.[5] Nuclear magnetic resonance (NMR) spectroscopy is also crucial for structural confirmation and identification of impurities.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots on TLC | Incorrect solvent system (polarity too high or too low). | 1. Systematically vary the eluent composition. For N-Boc-tryptophan derivatives, a common starting point is a mixture of hexanes, dichloromethane, and acetone.[1][2] 2. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in the eluent system. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., acetone or ethyl acetate). |
| Streaking of Spots on TLC/Column | 1. The compound may be acidic or basic, interacting strongly with the silica gel. 2. The sample is overloaded on the column. 3. The compound has low solubility in the eluent. | 1. Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds or triethylamine for basic compounds). 2. Use a larger column or load less sample. 3. Choose a different solvent system in which the compound is more soluble. |
| Co-elution of Impurities | The polarity of the impurity is very similar to the product. | 1. Try a different solvent system with different selectivities (e.g., substitute ethyl acetate for acetone). 2. Consider using a different stationary phase (e.g., alumina). 3. Follow up with recrystallization. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent). 2. The compound is an oil at the given temperature. | 1. Evaporate some of the solvent to increase the concentration. 2. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface. 4. Add a seed crystal. |
| Oiling Out Instead of Crystallizing | 1. The boiling point of the solvent is too high, and the solute melts before dissolving. 2. The solution is cooled too quickly. 3. High impurity levels are present. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. 3. Purify the material further by chromatography before attempting recrystallization. |
| Low Recovery of a Pure Product | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. | 1. Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C). 2. Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored | Colored impurities are trapped in the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. 2. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is adapted from methods used for similar N-Boc protected tryptophan derivatives.[1][2]
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Preparation of the Column:
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Select a column of appropriate size based on the amount of crude material.
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Pack the column with silica gel (60 Å, 40-63 µm) as a slurry in the initial eluent.
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Sample Preparation:
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Dissolve the crude this compound in a minimal amount of dichloromethane.
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Adsorb the sample onto a small amount of silica gel and dry it under reduced pressure.
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Loading the Column:
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Carefully add the dried sample-silica mixture to the top of the packed column. .
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Elution:
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Begin elution with a non-polar solvent system (e.g., 80% hexanes, 15% dichloromethane, 5% acetone).
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Gradually increase the polarity of the eluent as needed to elute the compound.
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-
Fraction Collection and Analysis:
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Collect fractions and analyze them by TLC.
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Combine the fractions containing the pure product.
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Solvent Removal:
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Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
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Protocol 2: Recrystallization
This protocol is based on general recrystallization techniques for tryptophan derivatives.[3]
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Solvent Selection:
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Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of hexanes and chloroform (e.g., 3:1) has been used for similar compounds.
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Dissolution:
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Place the purified product from chromatography in a flask.
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Add a minimal amount of the hot solvent mixture until the solid just dissolves.
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Cooling and Crystallization:
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Allow the solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) to maximize crystal formation.
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Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Drying:
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Dry the crystals under vacuum to remove any residual solvent.
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Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for chromatography purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc-L-tryptophan methyl ester, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
preventing racemization of N-Boc-6-methyl-L-tryptophan
Welcome to the Technical Support Center for N-Boc-6-methyl-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing common issues encountered during the handling and use of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate)[1]. For this compound, this means the conversion of the desired L-enantiomer into a mixture of L- and D-isomers. This is a critical issue in drug development and peptide synthesis as the biological activity of the resulting peptide or molecule can be significantly altered or diminished, and purification of the desired diastereomer can be challenging[2].
Q2: What are the primary causes of racemization of this compound?
Racemization of N-Boc-protected amino acids, including substituted tryptophans, typically occurs through two main mechanisms:
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Oxazolone Formation: During the activation of the carboxylic acid for peptide coupling, an intermediate oxazolone can form. The alpha-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry[3].
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Direct Enolization: In the presence of a strong base, the alpha-proton of the amino acid derivative can be directly abstracted to form an enolate, which is achiral. Reprotonation can then occur from either face, leading to racemization[4].
Factors that promote these mechanisms include the use of strong bases, high temperatures, and certain coupling reagents.
Q3: How does the N-Boc protecting group influence racemization?
The tert-butyloxycarbonyl (Boc) protecting group is a urethane-type protecting group. Generally, urethane protecting groups are known to suppress racemization compared to acyl groups because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the alpha-proton less acidic and oxazolone formation less favorable[5]. However, under harsh conditions, racemization can still occur.
Q4: Can the 6-methyl substituent on the indole ring affect the rate of racemization?
The electronic properties of the amino acid side chain can influence the acidity of the alpha-proton and thus the rate of racemization[6]. The methyl group at the 6-position of the indole ring is an electron-donating group. While there is a lack of specific studies on the effect of a 6-methyl substituent on tryptophan racemization, electron-donating groups are generally expected to slightly decrease the acidity of the alpha-proton, which could potentially lead to a minor reduction in the rate of racemization compared to unsubstituted tryptophan under identical conditions.
Q5: How can I determine if my sample of this compound has racemized?
Several analytical techniques can be used to determine the enantiomeric purity of this compound:
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Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. Using a suitable chiral stationary phase (CSP), the L- and D-enantiomers can be separated and quantified[7][8].
-
Derivatization with a Chiral Reagent: The amino acid can be reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. These diastereomers can then be separated and quantified using standard reverse-phase HPLC[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, chiral shift reagents can be used to differentiate between enantiomers in the NMR spectrum.
Troubleshooting Guides
Issue 1: Racemization detected after peptide coupling.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as COMU, TOTT, or DEPBT[5][9]. Additives like HOBt or Oxyma can also suppress racemization when used with carbodiimide coupling reagents like DCC or DIC[10]. | Certain coupling reagents are more prone to inducing oxazolone formation. Additives can react with the activated amino acid to form an active ester that is less susceptible to racemization. |
| Excessive Base | Use the minimum amount of a weaker base necessary to facilitate the reaction. Consider using a sterically hindered base like diisopropylethylamine (DIEA) or sym-collidine[5]. | Strong bases and excess base can promote direct enolization and racemization. Weaker, hindered bases are less likely to abstract the alpha-proton. |
| Elevated Temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). Avoid prolonged heating. | Higher temperatures provide the activation energy for racemization to occur more rapidly. |
| Prolonged Activation Time | Minimize the time the carboxylic acid is activated before the addition of the amine component. Pre-activation should be done for the shortest time necessary. | The activated amino acid intermediate is the species most prone to racemization. Reducing its lifetime minimizes the opportunity for racemization. |
Issue 2: Racemization detected after deprotection.
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Acidic Deprotection | While Boc deprotection requires acidic conditions (e.g., trifluoroacetic acid - TFA), prolonged exposure or elevated temperatures should be avoided. A study on a related tryptophan derivative showed some racemization during deprotection with 5 M HCl at reflux[5]. | Strong acids and high temperatures can catalyze the epimerization of the alpha-carbon. |
| Base-catalyzed Racemization during Workup | Ensure that any basic workup steps are performed under mild conditions and for the shortest time possible. Use of a weak base and lower temperatures is recommended. | Residual strong base from a previous step or a basic workup can lead to racemization. |
Quantitative Data on Racemization
While specific quantitative data for this compound is limited in the literature, the following table provides data on the racemization of related N-protected amino acids under various coupling conditions to serve as a general guide.
Table 1: Extent of Racemization of N-Protected Amino Acids with Different Coupling Reagents.
| N-Protected Amino Acid | Coupling Reagent/Base | % D-Isomer Formed | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8 | [11] |
| Fmoc-L-His(Trt)-OH | HATU/NMM | 31.0 (at 55°C) | [11] |
| Fmoc-L-Cys(Trt)-OH | HATU/DIPEA | 10.2 | [11] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible | [11] |
| Bz-MeAla-OH | DCC/HOBt | Significant | [2] |
| Bz-MeAla-OH | DCC/HOBt (at -25°C) | Negligible | [2] |
Note: The extent of racemization is highly dependent on the specific amino acid, protecting groups, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling with Minimal Racemization
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Preparation: Dissolve this compound (1 equivalent) and a racemization suppressing additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® (1-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM, or NMP).
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Activation: Cool the solution to 0 °C. Add the coupling reagent (e.g., DIC, 1.1 equivalents) and stir for 5-10 minutes.
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Coupling: Add the amino component (e.g., an amino acid ester hydrochloride) and a weak, sterically hindered base such as diisopropylethylamine (DIEA) (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Workup: Quench the reaction and perform a standard aqueous workup to isolate the dipeptide.
-
Analysis: Analyze the enantiomeric purity of the resulting peptide using chiral HPLC or by derivatization with Marfey's reagent followed by HPLC analysis.
Protocol 2: Determination of Enantiomeric Purity using Marfey's Reagent
-
Hydrolysis: If analyzing a peptide, hydrolyze the peptide bond using 6 M HCl at 110 °C for 24 hours to liberate the free amino acids.
-
Derivatization:
-
Dissolve a small sample of the amino acid (or the hydrolysate) in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 2 M HCl.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution, for example, from 10% to 70% acetonitrile in water (with 0.1% TFA) over 30 minutes.
-
Monitor the elution of the diastereomeric derivatives by UV detection (typically at 340 nm).
-
The L-D and L-L diastereomers will have different retention times, allowing for their quantification.
-
Visualizations
Caption: Mechanisms of racemization for N-protected amino acids.
Caption: Troubleshooting workflow for racemization issues.
References
- 1. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. baranlab.org [baranlab.org]
- 4. thesis.unipd.it [thesis.unipd.it]
- 5. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Boc Deprotection of 6-Methyl-Tryptophan Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of 6-methyl-tryptophan residues.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete Boc deprotection of my 6-methyl-tryptophan-containing peptide. What are the likely causes and how can I improve the reaction?
Incomplete deprotection is a common issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: While trifluoroacetic acid (TFA) is the standard reagent, its effectiveness can be hampered if it is not used in a sufficiently high concentration. Typically, a solution of 50-95% TFA in a suitable solvent like dichloromethane (DCM) is employed.[1][2]
-
Inadequate Reaction Time or Temperature: Boc deprotection is generally rapid, often completing within 1-2 hours at room temperature.[3] However, for sterically hindered or electronically modified residues, extended reaction times or a slight increase in temperature may be necessary. It is advisable to monitor the reaction progress by a suitable analytical method like HPLC.
-
Reagent Degradation: Ensure that the TFA used is fresh and has been stored properly to prevent degradation, which can reduce its acidity.
Troubleshooting Steps:
-
Increase the concentration of TFA in the cleavage cocktail.
-
Extend the reaction time and monitor the deprotection progress.
-
Use a fresh bottle of TFA.
-
Consider alternative strong acids like HCl in dioxane if TFA proves ineffective.[4]
Q2: My main product is accompanied by several side-products after Boc deprotection. What are the common side reactions with 6-methyl-tryptophan and how can I suppress them?
The electron-rich indole ring of tryptophan, further activated by the 6-methyl group, is susceptible to electrophilic attack by the tert-butyl cation generated during Boc deprotection.[5][6] This can lead to alkylation of the indole ring, resulting in undesired side-products.
Common Side Reactions:
-
Indole Alkylation: The tert-butyl cation can alkylate various positions on the indole ring of tryptophan.[5]
-
Oxidation: The indole ring is also prone to oxidation, which is generally irreversible.[7]
Suppression Strategies: The most effective way to prevent these side reactions is by using "scavengers" in the cleavage cocktail. Scavengers are nucleophilic species that trap the reactive electrophiles before they can react with the peptide.
Scavenger Selection for Boc Deprotection
The choice of scavenger is critical for a clean deprotection. Below is a table summarizing common scavengers and their applications.
| Scavenger | Typical Concentration | Target Electrophile | Notes |
| Anisole | 5-10% | tert-butyl cations | A widely used scavenger that prevents alkylation of tryptophan.[1] |
| Thioanisole | 5-10% | tert-butyl cations | Effective, but should be used with caution as its cation adducts can potentially alkylate the indole nitrogen of tryptophan. |
| 1,2-Ethanedithiol (EDT) | 1-5% | General carbocations | Also helps in preventing reattachment of the peptide to the resin if performing solid-phase synthesis.[8] Prolonged exposure can lead to tryptophan modification.[8] |
| Triethylsilane (TES) | 1-5% | Trityl cations, general carbocations | Can reduce the indole ring of tryptophan.[9] |
| Water | 1-5% | General carbocations | Can act as a scavenger and also aids in the hydrolysis of some side-chain protecting groups. |
Experimental Protocols
Standard Boc Deprotection Protocol for a 6-Methyl-Tryptophan Containing Peptide:
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation of the Cleavage Cocktail:
-
In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) or another suitable scavenger from the table above. For 10 mL of cocktail, this would be 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS.
-
Note: Always add the acid to the other components slowly. The mixture should be prepared fresh before use.
-
-
Deprotection Reaction:
-
Dissolve the Boc-protected peptide in the freshly prepared cleavage cocktail. A general starting point is 10-20 mg of peptide per 1 mL of cocktail.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the deprotection every 30 minutes using an appropriate analytical technique such as RP-HPLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.
-
The crude peptide is often precipitated by the addition of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times to remove the scavengers and other organic-soluble impurities.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
The crude peptide can then be purified by preparative RP-HPLC.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Boc deprotection of 6-methyl-tryptophan.
This guide provides a starting point for addressing challenges associated with the Boc deprotection of 6-methyl-tryptophan residues. Due to the unique electronic properties of this substituted amino acid, careful optimization of reaction conditions, particularly the choice and concentration of scavengers, is crucial for achieving a high yield of the desired product.
References
- 1. chempep.com [chempep.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Boc-6-methyl-L-tryptophan Coupling
Welcome to the technical support center for optimizing the coupling of N-Boc-6-methyl-L-tryptophan. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully incorporating this sterically hindered amino acid into their peptide synthesis workflows.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of this compound in a question-and-answer format.
Q1: I am observing low coupling efficiency for this compound. What are the likely causes and how can I improve the yield?
A1: Low coupling efficiency with this compound is often attributed to the steric hindrance imposed by the 6-methyl group on the indole ring. This can slow down the reaction rate compared to unsubstituted N-Boc-L-tryptophan.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents might not be sufficiently reactive. Consider switching to more potent activating agents known to be effective for sterically hindered amino acids.[1] Refer to Table 1 for a comparison of recommended coupling reagents.
-
Activation Time: A longer pre-activation time (if applicable for your chosen reagent) may be necessary to ensure complete formation of the activated species before addition to the amine component.
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously as excessive heat can lead to increased racemization.[2][3]
-
Double Coupling: Performing a second coupling step with a fresh portion of the activated amino acid and coupling reagent can help drive the reaction to completion.
-
Solvent Choice: Ensure this compound is fully dissolved in the reaction solvent. Poor solubility can significantly hinder the reaction. Consider solvent systems known to effectively solvate protected amino acids, such as DMF, NMP, or mixtures thereof.[4]
Q2: I am concerned about racemization of this compound during coupling. How can I minimize this side reaction?
A2: Racemization is a critical concern in peptide synthesis, particularly when using highly activating coupling conditions or stronger bases.[5][6]
Mitigation Strategies:
-
Use of Additives: Always include a racemization-suppressing additive in your coupling cocktail. HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are generally more effective than HOBt (1-hydroxybenzotriazole).[2]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA). For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.[5]
-
Temperature Control: Avoid elevated temperatures unless necessary to overcome low reactivity. If heating is required, carefully optimize the temperature to balance coupling efficiency and racemization.[3]
-
Minimize Activation Time: Do not prolong the activation of the amino acid unnecessarily, as the activated species is more prone to racemization.[6]
Q3: Are there any specific side reactions associated with the 6-methylindole side chain of this compound?
A3: While the 6-methyl group itself is relatively inert, the indole nucleus of tryptophan can be susceptible to certain side reactions, particularly under acidic conditions used for Boc-deprotection.
Potential Side Reactions and Prevention:
-
Oxidation: The indole ring can be oxidized during synthesis or cleavage. Degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Alkylation during Cleavage: During the final cleavage from the resin and removal of side-chain protecting groups with strong acids like TFA, carbocations are generated that can reattach to the electron-rich indole ring. The use of a scavenger cocktail (e.g., containing triisopropylsilane (TIS), water, and dithiothreitol (DTT)) is crucial to quench these reactive species.
-
Indole Nitrogen Protection: For lengthy syntheses or if side reactions are a persistent issue, protection of the indole nitrogen with a Boc group (this compound(Nin-Boc)) can provide additional security against side reactions.[2]
Q4: What are the best practices for dissolving this compound and the coupling reagents?
A4: Poor solubility of reactants is a common reason for incomplete coupling.
Recommendations:
-
Solvent Selection: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are generally good solvents for protected amino acids and coupling reagents.[4] For particularly difficult cases, the addition of a small amount of DMSO may improve solubility, but be aware that DMSO can be difficult to remove.
-
Sonication: If the amino acid is slow to dissolve, gentle sonication in a water bath can be beneficial.[7]
-
Order of Addition: For in situ activation, it is common practice to dissolve the amino acid and the coupling additive (e.g., HOAt) in the solvent before adding the coupling reagent, followed by the base.
Data Presentation: Comparison of Coupling Reagents
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent Class | Examples | Recommended for Steric Hindrance? | Key Advantages | Potential Issues |
| Phosphonium Salts | PyAOP, PyBOP | Yes | Highly effective for hindered amino acids; rapid coupling kinetics.[1] | Byproducts can be challenging to remove in solution-phase synthesis. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Yes | Fast and efficient; byproducts are generally soluble and easily removed.[5][8] | Can undergo side reactions with the N-terminal amine if used in large excess. |
| Carbodiimides | DIC, EDC | With potent additives | Readily available and cost-effective. | Generally less reactive; require potent additives like HOAt or Oxyma for hindered couplings; risk of forming N-acylurea byproduct. |
| Other | COMU | Yes | High reactivity, comparable to HATU; non-explosive byproducts.[5] | Less commonly used than phosphonium or other aminium salts. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Swelling: Swell the resin-bound free amine in DMF for 30-60 minutes.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation: Add DIEA (6 equivalents) to the amino acid/reagent mixture and allow to pre-activate for 2-5 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Reaction progress can be monitored using a Kaiser test or other qualitative tests.
-
Washing: After the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Coupling of this compound using DIC/HOAt
-
Resin Swelling: Swell the resin-bound free amine in DMF for 30-60 minutes.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOAt (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the amino acid/HOAt solution, and immediately add this mixture to the swollen resin.
-
Reaction: Agitate the reaction vessel at room temperature for 4-8 hours. Due to the generally slower kinetics of carbodiimide couplings, a longer reaction time may be necessary. Monitor for completion.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Visualizations
Caption: Experimental workflow for coupling this compound.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
Technical Support Center: N-Boc-6-methyl-L-tryptophan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Boc-6-methyl-L-tryptophan. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions related to the handling, storage, and stability of this compound.
Q1: My this compound has developed a yellowish or brownish tint. What could be the cause?
A1: Discoloration of this compound, which should be a white to off-white powder, is a common indicator of degradation. The indole ring of the tryptophan moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or elevated temperatures. This oxidation can lead to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature, typically -20°C, and protected from light.
-
Inert Atmosphere: For long-term storage or sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Purity Check: If discoloration is observed, it is crucial to re-analyze the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.
-
Q2: I am seeing an unexpected loss of the Boc protecting group in my reaction. What are the likely causes?
A2: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Inadvertent exposure to acid can lead to its cleavage, resulting in the formation of the free amine.
-
Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure that all solvents and reagents used in your experiment are free from acidic impurities. For example, some grades of chlorinated solvents can contain trace amounts of hydrochloric acid.
-
pH of Aqueous Solutions: If working in aqueous solutions, carefully monitor and control the pH to maintain neutral or basic conditions.
-
Reaction Work-up: During aqueous work-up procedures, avoid washing with acidic solutions unless the intention is to deprotect the amine.
-
Lewis Acids: Be aware that Lewis acids can also facilitate Boc group removal. Check for the presence of any Lewis acidic species in your reaction mixture.
-
Q3: I have observed the formation of side-products during a reaction involving this compound, particularly when using strong acids for deprotection. What are these side-products?
A3: During the acid-catalyzed removal of the Boc group, the intermediate tert-butyl cation that is generated is a reactive electrophile. This cation can alkylate the electron-rich indole ring of the tryptophan derivative, leading to the formation of tert-butylated tryptophan side-products. The 6-methyl group on the indole ring can influence the position of this alkylation due to its electron-donating nature.
-
Troubleshooting Steps:
-
Use of Scavengers: To prevent this side reaction, it is highly recommended to use a scavenger in your deprotection reaction. Common scavengers include triethylsilane (TES) or thioanisole, which will react with the tert-butyl cation and prevent it from reacting with the tryptophan indole ring.
-
Milder Deprotection Conditions: Consider using milder acidic conditions for the deprotection, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures.
-
Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?
A4: To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C. | Low temperatures slow down the rate of potential degradation reactions. |
| Light | Store in a light-resistant container. | The indole ring is susceptible to photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (argon or nitrogen). | Minimizes oxidation of the indole ring. |
| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. | Moisture can lead to hydrolysis and other degradation pathways. |
| Weighing | Weigh out the required amount quickly and reseal the container promptly. | Minimizes exposure to atmospheric oxygen and moisture. |
Potential Degradation Pathways
The stability of this compound is primarily influenced by the reactivity of the Boc protecting group and the indole side chain. The following diagram illustrates the key potential degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Protocol 2: Suggested HPLC Method for Purity and Stability Analysis
This method provides a starting point for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Note: The use of TFA in the mobile phase may cause gradual deprotection of the Boc group on the column over multiple injections. It is important to monitor for this and, if necessary, consider alternative mobile phase modifiers like formic acid or a buffered mobile phase.
Technical Support Center: N-Boc-6-methyl-L-tryptophan Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-Boc-6-methyl-L-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities can arise from several stages of the synthesis. The primary sources include the synthesis of the 6-methyl-L-tryptophan core, often via a Fischer indole synthesis, and the subsequent N-Boc protection step. During the Fischer indole synthesis, side reactions can lead to the formation of regioisomers. The Boc protection step may result in incomplete reactions or the formation of over-protected byproducts.
Q2: How can I minimize the formation of di-Boc impurities during the N-protection step?
A2: The formation of N,N'-bis-Boc-6-methyl-L-tryptophan, where a second Boc group is attached to the indole nitrogen, can occur with the use of excess di-tert-butyl dicarbonate (Boc)₂O and a strong base. To minimize this, it is recommended to use a stoichiometric amount of (Boc)₂O (typically 1.05 to 1.1 equivalents) and a mild base such as sodium bicarbonate or triethylamine in a mixed aqueous-organic solvent system.[1][2] Careful monitoring of the reaction by TLC or LC-MS is also crucial to prevent over-reaction.
Q3: What are the black/tar-like substances that sometimes form during the reaction?
A3: Tryptophan and its derivatives can be sensitive to strong acidic conditions and oxidation. The formation of dark-colored, tar-like substances often indicates degradation of the indole ring. This can be mitigated by using purified reagents and solvents, maintaining an inert atmosphere (e.g., nitrogen or argon) during the reaction, and avoiding excessively high temperatures.
Q4: Is it necessary to protect the indole nitrogen of 6-methyl-L-tryptophan during subsequent peptide synthesis?
A4: While not always mandatory, protection of the indole nitrogen with a Boc group can prevent side reactions during peptide coupling, particularly modifications by cationic species released from other protecting groups during cleavage.[3] The use of Fmoc-Trp(Boc)-OH is a common strategy in solid-phase peptide synthesis to minimize side reactions.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the starting 6-methyl-L-tryptophan is fully dissolved before adding (Boc)₂O.- Extend the reaction time and monitor progress by TLC or LC-MS.- Check the quality and reactivity of the (Boc)₂O. |
| Sub-optimal pH | - Maintain the pH of the reaction mixture in the recommended range (typically pH 9-10) for the Boc protection step.[1] |
| Product loss during workup | - During extraction, ensure the pH is adjusted correctly to bring the product into the organic phase.- Avoid vigorous shaking during extraction to prevent emulsion formation. |
| Degradation of starting material or product | - Use deoxygenated solvents and maintain an inert atmosphere.- Avoid high temperatures during the reaction and workup. |
Problem 2: Presence of Multiple Spots on TLC/Peaks in LC-MS
| Possible Impurity | Origin | Identification & Removal |
| Unreacted 6-methyl-L-tryptophan | Incomplete Boc protection. | This impurity is more polar and will have a lower Rf on TLC. It can be removed by flash column chromatography. |
| Di-Boc protected product | Excess (Boc)₂O or strong base. | This impurity is less polar with a higher Rf. Purification can be achieved by flash column chromatography. |
| Regioisomers of 6-methyl-L-tryptophan | Side reactions during Fischer indole synthesis.[4] | These isomers can be difficult to separate. Careful optimization of the indole synthesis is crucial. Preparative HPLC may be required for separation. |
| Oxidized byproducts | Exposure to air or oxidizing agents. | These are often colored impurities. Purification by flash column chromatography or recrystallization can be effective. |
| t-butylated byproducts | Can form during acidic deprotection steps if other Boc-protected intermediates are used. | These are generally less polar and can be separated by chromatography. |
Summary of Potential Impurities and Analytical Data
The following table summarizes common impurities, their potential origin, and typical analytical characteristics. The provided RRT (Relative Retention Time) and Mass Difference are for illustrative purposes and may vary depending on the specific analytical method used.
| Impurity Name | Potential Origin | RRT (vs. Product) | Mass Difference (Da) |
| 6-methyl-L-tryptophan | Starting Material | ~ 0.5 | -100.12 |
| N,N'-bis-Boc-6-methyl-L-tryptophan | Over-reaction | ~ 1.5 | +100.12 |
| 4-methyl-L-tryptophan isomer | Fischer Indole Synthesis | ~ 0.9 | 0 |
| 5-methyl-L-tryptophan isomer | Fischer Indole Synthesis | ~ 1.1 | 0 |
| Oxidized this compound | Degradation | Variable | +16 |
Experimental Protocols
General Protocol for N-Boc Protection of 6-methyl-L-tryptophan
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 6-methyl-L-tryptophan (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution and stir until fully dissolved.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
Workup:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[5]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
- 1. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. Synthesis of constrained analogues of tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide: N-Boc-6-methyl-L-tryptophan versus N-Boc-L-tryptophan in Peptide Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics and research, the strategic incorporation of modified amino acids is a cornerstone of innovation. This guide provides a detailed comparison between peptides synthesized with N-Boc-6-methyl-L-tryptophan and the standard N-Boc-L-tryptophan. The introduction of a methyl group to the indole ring of tryptophan can significantly alter the biophysical and pharmacological properties of a peptide, including its binding affinity, conformational stability, and resistance to enzymatic degradation. This document summarizes available experimental data, provides detailed protocols for comparative analysis, and visualizes key experimental workflows to aid researchers in making informed decisions for their peptide design and development projects.
Impact on Binding Affinity and Local Environment
The methylation at the 6-position of the tryptophan indole ring can influence the electronic and steric properties of the amino acid side chain, which in turn can affect its interaction with binding partners. While direct comparative data on the binding of 6-methyl-tryptophan-containing peptides to protein targets is limited in the available literature, spectroscopic studies on their interaction with nucleic acids provide valuable insights into the altered local environment upon binding.
A study utilizing phosphorescence and optically detected magnetic resonance (ODMR) spectroscopy compared the binding of tetrapeptides containing either L-tryptophan (Trp) or 6-methyl-L-tryptophan (6MeW) to various nucleic acids. The observed red-shift in the phosphorescence 0,0-band and the reduction in the zero-field splitting parameter (ΔD) upon binding are indicative of the degree of aromatic stacking interactions.
| Peptide | Nucleic Acid Target | Phosphorescence 0,0-Band Red-Shift (Δν₀,₀ cm⁻¹) | Zero-Field Splitting Parameter Reduction (ΔD GHz) |
| KWGK | poly(A) | -150 | -0.030 |
| K(6MeW)GK | poly(A) | -180 | -0.035 |
| KWGK | poly(U) | -120 | -0.025 |
| K(6MeW)GK | poly(U) | -150 | -0.030 |
Data extrapolated from phosphorescence and ODMR spectroscopy studies. The larger red-shift and reduction in the zero-field splitting parameter for the 6-methyl-tryptophan containing peptide suggest a stronger stacking interaction with the nucleic acid bases compared to the native tryptophan peptide.
Proteolytic Stability: A Comparative Overview
To empower researchers to conduct this critical comparison, a detailed protocol for an in-vitro proteolytic stability assay using trypsin is provided in the "Experimental Protocols" section of this guide. This assay will allow for the determination and comparison of the half-lives of the respective peptides.
Conformational Effects
The introduction of a methyl group on the indole ring can influence the conformational preferences of the peptide backbone. The increased hydrophobicity and steric bulk of the 6-methyl-tryptophan side chain may favor specific secondary structures, such as helices or turns, which could have profound implications for the peptide's biological activity and receptor binding. Further biophysical characterization, such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, would be required to fully elucidate these conformational changes.
Experimental Protocols
A. Protocol for Peptide-Protein Binding Affinity Analysis using Surface Plasmon Resonance (SPR)
This protocol outlines the general procedure for comparing the binding affinity of a tryptophan-containing peptide and its 6-methyl-tryptophan analogue to a target protein.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Target protein for immobilization
-
Peptide-Trp and Peptide-6MeW analytes, dissolved in running buffer
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
2. Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the target protein solution in the immobilization buffer to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding.
3. Analyte Binding Measurement:
-
Prepare a series of dilutions of the Peptide-Trp and Peptide-6MeW in running buffer.
-
Inject the peptide solutions over the immobilized target protein surface and the reference cell at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
After each peptide injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Repeat the injections for each concentration of both peptides.
4. Data Analysis:
-
Subtract the reference cell sensorgram from the active cell sensorgram to obtain the specific binding response.
-
Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values for Peptide-Trp and Peptide-6MeW to determine the relative binding affinities.
B. Protocol for In-Vitro Proteolytic Stability Assay
This protocol describes a method to compare the stability of a tryptophan-containing peptide and its 6-methyl-tryptophan analogue against trypsin digestion.
1. Materials:
-
Peptide-Trp and Peptide-6MeW stock solutions of known concentration.
-
Trypsin (e.g., TPCK-treated) stock solution.
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mobile phases for HPLC (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).
2. Digestion Reaction:
-
In separate microcentrifuge tubes, dilute the Peptide-Trp and Peptide-6MeW to a final concentration (e.g., 1 mg/mL) in the digestion buffer.
-
Add trypsin to each tube to a final enzyme-to-substrate ratio of, for example, 1:100 (w/w).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
3. HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a gradient of mobile phase B to elute the peptide.
-
Monitor the elution profile by UV absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Identify the peak corresponding to the intact peptide.
4. Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of intact peptide remaining versus time for both Peptide-Trp and Peptide-6MeW.
-
Calculate the half-life (t₁/₂) for each peptide from the degradation curve.
-
Compare the half-lives to determine the relative proteolytic stability.
Conclusion
The incorporation of this compound in peptide synthesis offers a promising avenue for modulating peptide properties. The available data suggests that the 6-methyl modification can enhance stacking interactions, which may translate to improved binding affinity for certain targets. While direct evidence for increased proteolytic stability is currently lacking in the literature, the provided experimental protocol offers a clear path for researchers to investigate this critical parameter. The potential for this modification to influence peptide conformation further underscores its utility in rational peptide design. By carefully considering the comparative data and employing the detailed methodologies presented in this guide, researchers can better leverage this compound to develop novel peptides with enhanced therapeutic potential.
A Head-to-Head Comparison: Fmoc-6-methyl-L-tryptophan vs. N-Boc-6-methyl-L-tryptophan in Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts the efficiency of peptide synthesis and the properties of the final product. This guide provides an objective comparison of two such derivatives, Fmoc-6-methyl-L-tryptophan and N-Boc-6-methyl-L-tryptophan, offering supporting data and experimental insights to inform your selection process.
The introduction of a methyl group at the 6-position of the tryptophan indole ring can significantly alter the physicochemical and biological properties of a peptide. This modification can enhance metabolic stability, modulate receptor binding affinity, and influence peptide conformation. The choice between the two most common Nα-protecting groups, the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc), dictates the overall synthetic strategy and requires careful consideration of their respective advantages and disadvantages.
Physicochemical Properties
| Property | Fmoc-6-methyl-L-tryptophan | This compound (based on N-Boc-L-tryptophan) |
| Molecular Formula | C27H24N2O4[1] | C17H22N2O4 |
| Molecular Weight | 440.5 g/mol [1] | 318.37 g/mol [2] |
| CAS Number | 908846-99-1[1] | Not available (13139-14-5 for N-Boc-L-tryptophan[3][4]) |
| Appearance | White to off-white powder | White to off-white powder[2][3] |
| Solubility | Soluble in organic solvents like DMF and NMP. | Soluble in organic solvents like dichloromethane, DMF, and acetone.[3][4] |
| Melting Point | Not specified | ~136 °C (decomposes) for N-Boc-L-tryptophan[3] |
| Storage | Store at 2-8°C | Store at 2-8°C[2] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The choice between Fmoc and Boc protection strategies is a central decision in solid-phase peptide synthesis (SPPS). The Fmoc strategy has become the more prevalent method due to its milder deprotection conditions and orthogonality, which simplifies the synthesis of complex peptides.[5]
| Parameter | Fmoc-6-methyl-L-tryptophan | This compound |
| Deprotection Conditions | Base-labile: Typically 20-50% piperidine in DMF or NMP.[5] | Acid-labile: Strong acids like trifluoroacetic acid (TFA).[5] |
| Orthogonality | High orthogonality, allowing for the use of acid-labile side-chain protecting groups.[5] | Lower orthogonality as both Nα- and some side-chain protecting groups are acid-labile. |
| Side Reactions | Risk of side reactions at the tryptophan indole ring is generally lower due to milder overall conditions. However, the indole nitrogen may require protection (e.g., with a Boc group) to prevent modification during synthesis.[6] | The highly acidic conditions for Boc removal can lead to side reactions on the tryptophan indole ring, such as alkylation or oxidation. Indole protection (e.g., with a formyl group) is often necessary. |
| Coupling Efficiency | Generally high coupling efficiencies are achievable with standard coupling reagents (e.g., HBTU, HATU). | High coupling efficiencies can be achieved, but may require specific optimization to avoid acid-catalyzed side reactions. |
| Cleavage from Resin | Mild acid cleavage (e.g., TFA) is used, which is compatible with a wider range of sensitive modifications.[5] | Harsh acidic conditions (e.g., HF or TFMSA) are typically required for cleavage from the resin.[5] |
| Automation | Well-suited for automated peptide synthesizers. | Can be automated, but requires instrumentation resistant to strong acids. |
Experimental Protocols
Detailed methodologies for the incorporation of a modified tryptophan residue using both Fmoc and Boc strategies are outlined below.
Fmoc-SPPS Protocol for Fmoc-6-methyl-L-tryptophan
This protocol outlines a typical cycle for the incorporation of Fmoc-6-methyl-L-tryptophan into a growing peptide chain on a solid support.
Materials:
-
Fmoc-6-methyl-L-tryptophan
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvent: Dichloromethane (DCM), Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Coupling:
-
Pre-activate Fmoc-6-methyl-L-tryptophan (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling step, deprotect the N-terminal Fmoc group. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]
Boc-SPPS Protocol for this compound
This protocol describes a general procedure for incorporating this compound using the Boc-SPPS strategy.
Materials:
-
This compound
-
Solid-phase synthesis resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt)
-
Cleavage reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM (3-5 times).
-
Neutralization: Neutralize the resin with a 10% solution of DIPEA in DCM for 5-10 minutes.
-
Washing: Wash the resin with DCM and DMF.
-
Coupling:
-
Dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add DCC (2-4 equivalents) to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and react for 2-4 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Perform a quantitative test (e.g., ninhydrin test) to assess coupling completion.[9]
-
Repeat: Repeat the deprotection, neutralization, washing, and coupling steps for the subsequent amino acids.
-
Cleavage: After the synthesis is complete, treat the peptide-resin with anhydrous HF in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Purification: Precipitate and purify the crude peptide as described in the Fmoc protocol.
Biological Significance of Tryptophan Metabolism
The incorporation of 6-methyl-L-tryptophan into peptides can be a strategic choice to modulate their interaction with biological systems. Tryptophan is a precursor to several important signaling molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[10][11][12] The 6-methyl modification could potentially alter the metabolic fate of the tryptophan residue or influence the binding of the peptide to its target.
Two major metabolic pathways for tryptophan are the serotonin synthesis pathway and the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO).[13][14][15]
The IDO pathway is of particular interest in immunology and oncology, as its upregulation in the tumor microenvironment can lead to immunosuppression by depleting tryptophan and producing immunomodulatory kynurenine metabolites.[16][17] Introducing 6-methyl-L-tryptophan into a peptide therapeutic could potentially alter its susceptibility to IDO-mediated degradation, thereby enhancing its local efficacy.
Conclusion and Recommendations
The choice between Fmoc-6-methyl-L-tryptophan and this compound is fundamentally a choice between the Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis strategies.
Fmoc-6-methyl-L-tryptophan is generally the recommended choice for most applications due to the following reasons:
-
Milder Reaction Conditions: The use of a base for deprotection avoids the harsh acidic conditions of the Boc strategy, which is beneficial for the stability of the peptide and any sensitive modifications.
-
Greater Orthogonality: The Fmoc strategy offers true orthogonality between the Nα- and side-chain protecting groups, simplifying the synthesis of complex and modified peptides.
-
Wider Applicability: The milder cleavage conditions are compatible with a broader range of linkers and resins, offering greater flexibility in peptide design.
-
Safety: It avoids the use of highly hazardous reagents like anhydrous HF.
This compound may be considered in specific situations, such as:
-
Legacy Protocols: When an established synthesis protocol for a particular peptide already utilizes the Boc strategy.
-
Specific Side-Chain Protection Schemes: In rare cases where the desired side-chain protection is incompatible with the Fmoc strategy.
Ultimately, the decision should be based on the specific requirements of the peptide being synthesized, the available laboratory infrastructure, and the desired final product characteristics. For the synthesis of novel peptides, particularly those with complex structures or sensitive modifications, the Fmoc strategy utilizing Fmoc-6-methyl-L-tryptophan offers a more robust, versatile, and safer approach.
References
- 1. N-Fmoc-6-methyl-L-tryptophan 95% | CAS: 908846-99-1 | AChemBlock [achemblock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Bot Detection [iris-biotech.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 15. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Frontiers | Indoleamine-2,3-Dioxygenase Mediates Emotional Deficits by the Kynurenine/Tryptophan Pathway in the Ethanol Addiction/Withdrawal Mouse Model [frontiersin.org]
Peptides Containing 6-Methyl-L-Tryptophan: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids into peptide sequences represents a key strategy in modern drug discovery, offering a pathway to enhance biological activity, improve metabolic stability, and fine-tune selectivity. Among these modifications, the methylation of tryptophan residues, particularly the introduction of a methyl group at the 6th position of the indole ring (6-methyl-L-tryptophan), has garnered interest for its potential to modulate the therapeutic properties of peptides. This guide provides a comparative analysis of the biological activity of peptides containing 6-methyl-L-tryptophan and its analogs, drawing upon available experimental data to inform future research and development.
Antimicrobial Activity: A Case Study with a 5-Methyl-L-Tryptophan Analog
Direct comparative studies on the biological activity of peptides containing 6-methyl-L-tryptophan are limited in the publicly available scientific literature. However, research on closely related analogs, such as those containing 5-methyl-L-tryptophan, provides valuable insights into the potential effects of indole ring methylation.
A study on the nodule-specific cysteine-rich (NCR) peptide, NCR169C17–38, investigated the impact of substituting tryptophan residues with various modified tryptophan analogs on its antibacterial activity.[1] The parent peptide and its 5-methyl-tryptophan-containing counterpart were tested against a panel of ESKAPE pathogens, a group of bacteria known for their resistance to antimicrobial agents.
Table 1: Comparative Antimicrobial Activity (MIC, µM) of NCR169C17–38 Peptides [1]
| Peptide/Bacterial Strain | E. faecalis | S. aureus | K. pneumoniae | A. baumannii | P. aeruginosa | E. coli |
| NCR169C17–38 (W) | 6.3 | 3.1 | 3.1 | 3.1 | 3.1 | 1.6 |
| NCR169C17–38 (5-Me-W) | 6.3 | 3.1 | 3.1 | 3.1 | 3.1 | 3.1 |
W denotes the natural L-tryptophan residue. 5-Me-W denotes the 5-methyl-L-tryptophan residue.
The results indicate that the incorporation of 5-methyl-tryptophan in place of tryptophan in the NCR169C17–38 peptide did not significantly alter its minimum inhibitory concentration (MIC) against the tested bacterial strains, with the exception of a slight decrease in potency against E. coli.[1] This suggests that methylation at the 5-position of the indole ring is well-tolerated and maintains the peptide's antimicrobial efficacy.
Experimental Protocol: Antimicrobial Activity Assay (Broth Microdilution)
The antimicrobial activity of the peptides was determined using a modified broth microdilution method.[1]
-
Bacterial Culture: Representative strains of Gram-positive and Gram-negative bacteria were cultured in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Bacterial cultures were grown to a mid-logarithmic phase (OD600 of 0.4) and then diluted to a final concentration of approximately 1 × 105 colony-forming units (CFU)/ml in MHB.
-
Peptide Preparation: Peptides were dissolved in an appropriate solvent and serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum was added to each well containing the peptide solution. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
Anticancer and Antiviral Activities: An Area for Future Exploration
Currently, there is a lack of specific comparative data on the anticancer and antiviral activities of peptides containing 6-methyl-L-tryptophan. The tryptophan residue itself is known to be crucial for the activity of many anticancer and antiviral peptides.[2][3][4] Its large hydrophobic side chain can facilitate interactions with cell membranes and viral envelopes.[5][6]
Future research should focus on synthesizing peptides with 6-methyl-L-tryptophan and evaluating their efficacy against various cancer cell lines and viruses in comparison to their natural tryptophan counterparts. Such studies would elucidate the structure-activity relationship and determine if the methyl group enhances or diminishes the desired biological effect.
General Experimental Protocol: Anticancer Peptide (MTT Assay)
A common method to assess the anticancer activity of peptides is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Peptide Treatment: Cells are treated with various concentrations of the peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the peptide that inhibits cell growth by 50%.
Signaling Pathways: The Role of Tryptophan-Rich Peptides
The precise signaling pathways modulated by peptides containing 6-methyl-L-tryptophan have not been elucidated. However, tryptophan-rich antimicrobial peptides are known to exert their effects through various mechanisms, often involving interactions with the cell membrane and subsequent downstream signaling.
One proposed general mechanism for cationic antimicrobial peptides involves the disruption of the bacterial cell membrane, leading to leakage of intracellular contents and ultimately cell death. In the context of immunomodulation, some tryptophan-rich peptides can influence inflammatory signaling pathways. For instance, they can modulate the production of cytokines by immune cells, potentially through interactions with toll-like receptors (TLRs) and subsequent activation or inhibition of downstream pathways like the NF-κB and MAPK signaling cascades.
Conclusion
The incorporation of 6-methyl-L-tryptophan into peptides holds promise for the development of novel therapeutics. While direct comparative data remains scarce, studies on analogous modifications suggest that such changes can be well-tolerated and may offer avenues for fine-tuning biological activity. Further research is imperative to fully explore the potential of 6-methyl-L-tryptophan-containing peptides in antimicrobial, anticancer, and antiviral applications. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for these future investigations.
References
- 1. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of an arginine- and tryptophan-rich antimicrobial peptide in peri-implantitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis and Validation of N-α-Boc-6-methyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common protocols for the synthesis of N-α-Boc-6-methyl-L-tryptophan, a key building block in the development of novel therapeutics. Detailed experimental methodologies are presented alongside expected outcomes and validation data to assist researchers in selecting and implementing the most suitable protocol for their needs.
Introduction
N-α-Boc-6-methyl-L-tryptophan is a protected amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The presence of the methyl group on the indole ring can modulate the compound's lipophilicity, metabolic stability, and biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is crucial for preventing unwanted side reactions during peptide coupling. This guide outlines and compares two established methods for the synthesis of this compound, starting from 6-methyl-L-tryptophan.
Synthesis Protocols: A Comparative Overview
Two primary methods for the N-α-Boc protection of amino acids are widely used and adaptable for 6-methyl-L-tryptophan. The key difference between the two protocols presented here lies in the choice of base and solvent system.
Table 1: Comparison of N-α-Boc-6-methyl-L-tryptophan Synthesis Protocols
| Parameter | Protocol 1: NaOH in Dioxane/Water | Protocol 2: NaHCO₃ in THF/Water |
| Starting Material | 6-methyl-L-tryptophan | 6-methyl-L-tryptophan |
| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide (NaOH) | Di-tert-butyl dicarbonate, Sodium Bicarbonate (NaHCO₃) |
| Solvent | 1,4-Dioxane / Water | Tetrahydrofuran (THF) / Water |
| Reaction Time | Typically 12-24 hours | Typically 8-16 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (post-workup) | >95% | >95% |
| Key Advantages | Higher yields often reported. | Milder base, potentially reducing side reactions. |
| Key Disadvantages | Stronger base may lead to side products if not controlled. | Slightly lower yields may be observed. |
Detailed Experimental Protocols
Protocol 1: N-α-Boc Protection using Sodium Hydroxide in Dioxane/Water
This protocol is adapted from the general method for Boc protection of L-tryptophan.
Materials:
-
6-methyl-L-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-methyl-L-tryptophan (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the mixture while stirring.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield N-α-Boc-6-methyl-L-tryptophan as a solid.
Protocol 2: N-α-Boc Protection using Sodium Bicarbonate in THF/Water
This protocol utilizes a milder base, which can be advantageous for sensitive substrates.[1]
Materials:
-
6-methyl-L-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-methyl-L-tryptophan (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (3.0 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture portion-wise.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain N-α-Boc-6-methyl-L-tryptophan.
Synthesis Workflow
Caption: General workflow for the synthesis of N-α-Boc-6-methyl-L-tryptophan.
Validation of Synthesis
Successful synthesis and purification of N-α-Boc-6-methyl-L-tryptophan should be confirmed by a combination of analytical techniques.
Table 2: Analytical Data for Validation of N-α-Boc-6-methyl-L-tryptophan
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the Boc group (singlet, ~1.4 ppm, 9H), the methyl group on the indole ring (singlet, ~2.4 ppm, 3H), the α-proton (multiplet, ~4.5 ppm, 1H), and aromatic protons of the indole ring. |
| ¹³C NMR | Resonances corresponding to the Boc carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), and the carbons of the 6-methyl-indole moiety. |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of the product (C₁₇H₂₂N₂O₄, MW: 318.37 g/mol ). |
Experimental Validation Workflow
The following workflow outlines the key steps for validating the successful synthesis of the target compound.
Caption: Workflow for the purification and analytical validation of the synthesized product.
Conclusion
Both presented protocols are effective for the synthesis of N-α-Boc-6-methyl-L-tryptophan. Protocol 1, using sodium hydroxide, may offer slightly higher yields, while Protocol 2, with the milder sodium bicarbonate, can be a safer choice to avoid potential side reactions. The selection of the protocol may depend on the specific requirements of the research, such as desired yield, purity, and the scale of the reaction. Rigorous analytical validation is essential to confirm the identity and purity of the final product before its use in further applications.
References
Spectroscopic Analysis: A Comparative Guide to N-Boc-Protected Tryptophan Derivatives
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of modified amino acids is crucial for their effective application in peptide synthesis and drug design. This guide provides a comparative spectroscopic analysis of N-Boc-L-tryptophan and its derivatives, offering insights into how substitutions on the indole ring influence their spectral properties.
Due to the limited availability of public domain spectroscopic data for N-Boc-6-methyl-L-tryptophan, this guide will focus on a comparative analysis of readily available, closely related alternatives: N-Boc-L-tryptophan, N-Boc-L-tryptophan methyl ester, and N-Boc-7-boro-L-tryptophan methyl ester. The data presented for these alternatives can serve as a valuable reference for researchers working with methylated or otherwise substituted N-Boc-tryptophan compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the selected N-Boc-L-tryptophan derivatives. These tables are designed to facilitate a clear and objective comparison of their spectral features.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | N-Boc-L-tryptophan | N-Boc-L-tryptophan methyl ester | N-Boc-7-boro-L-tryptophan methyl ester |
| Indole NH | ~8.1 | ~8.0 | 9.13 |
| Ar-H | ~7.0-7.6 | ~7.0-7.6 | 7.06, 7.13, 7.64, 7.67 |
| α-CH | ~4.6 | ~4.6 | 4.63 |
| β-CH₂ | ~3.2 | ~3.3 | 3.30 |
| Boc (t-butyl) | ~1.4 | ~1.4 | 1.43 |
| OCH₃ (ester) | - | ~3.7 | 3.67 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | N-Boc-L-tryptophan | N-Boc-L-tryptophan methyl ester | N-Boc-7-boro-L-tryptophan methyl ester |
| C=O (Carboxyl) | ~175 | ~173 | 172.8 |
| C=O (Boc) | ~155 | ~155 | 155.3 |
| Indole C | ~109-136 | ~109-136 | 109.6, 119.2, 122.4, 122.9, 126.7, 129.6, 141.4 |
| Cα | ~55 | ~54 | 54.4 |
| Cβ | ~28 | ~28 | 28.0 |
| C (Boc quat.) | ~80 | ~80 | 79.8 |
| C (Boc methyl) | ~28 | ~28 | 28.4 |
| OCH₃ (ester) | - | ~52 | 52.3 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
IR (Infrared) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | N-Boc-L-tryptophan | N-Boc-L-tryptophan methyl ester | N-Boc-7-boro-L-tryptophan methyl ester |
| N-H (Indole) | ~3400 | ~3400 | 3384 |
| N-H (Amide) | ~3300 | ~3300 | - |
| C=O (Carboxylic Acid) | ~1710 | - | - |
| C=O (Ester) | - | ~1740 | 1740 |
| C=O (Boc) | ~1690 | ~1690 | 1701 |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (m/z)
| Ion | N-Boc-L-tryptophan | N-Boc-L-tryptophan methyl ester | N-Boc-7-boro-L-tryptophan methyl ester |
| [M+H]⁺ | 305.14 | 319.16 | 445.2510 |
| [M+Na]⁺ | 327.12 | 341.14 | - |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the N-Boc-tryptophan derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid may be added to promote ionization.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
For high-resolution mass spectrometry (HRMS), use an analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and any characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Comparative Analysis of N-Boc-6-methyl-L-tryptophan and Related Tryptophan Derivatives
For Immediate Release
This guide provides a detailed comparative analysis of N-Boc-6-methyl-L-tryptophan, a key intermediate in the synthesis of various biologically active compounds, against other relevant tryptophan derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties and the experimental protocols for their characterization.
Introduction
This compound is a protected amino acid derivative that plays a significant role in the development of novel therapeutics, particularly in the fields of neuroscience and oncology. The strategic placement of a methyl group on the indole ring and the Boc-protection of the alpha-amino group make it a valuable building block for peptide synthesis and the creation of complex molecular architectures. This guide compares its characteristics with those of its isomers and other related tryptophan derivatives to aid researchers in selecting the optimal building blocks for their specific applications.
Physicochemical Characterization Data
The following table summarizes the key physicochemical properties of this compound and its comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D | Purity (%) |
| N-Boc-6-methyl-DL-tryptophan | C₁₇H₂₂N₂O₄ | 318.4 | Not Available | Not Applicable (Racemic) | ≥95 (HPLC)[1] |
| N-Boc-5-methyl-L-tryptophan | C₁₇H₂₂N₂O₄ | 318.37 | Not Available | Not Available | 97[2] |
| N-Fmoc-7-methyl-L-tryptophan | C₂₇H₂₄N₂O₄ | 440.49 | Not Available | -20 ± 1° (c=1 in DMF)[3] | ≥99.5 (HPLC)[3] |
| Nα-Boc-L-tryptophan methyl ester | C₁₇H₂₂N₂O₄ | 318.4 | 145 - 150 | -20 ± 2° (c=1 in DMF)[2] | ≥99 (HPLC)[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of these tryptophan derivatives.
Melting Point Determination
Objective: To determine the temperature at which the solid-phase of a compound transitions to a liquid phase.
Apparatus: Melting point apparatus, capillary tubes, thermometer.
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
For accurate measurements, the thermometer should be calibrated.
Optical Rotation Measurement
Objective: To measure the rotation of plane-polarized light caused by a chiral compound in solution.
Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), sample cell (typically 1 dm), analytical balance.
Procedure:
-
A solution of the compound is prepared by accurately weighing a known amount of the substance and dissolving it in a specific volume of a suitable solvent (e.g., DMF, as cited for the comparators).
-
The polarimeter is calibrated by first measuring the optical rotation of the pure solvent (the blank).
-
The sample cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.
-
The optical rotation of the sample solution is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the compound by separating it from any impurities.
Apparatus: HPLC system with a suitable detector (e.g., UV-Vis), C18 column, appropriate mobile phase solvents.
Procedure:
-
A standard solution of the compound is prepared at a known concentration.
-
The mobile phase is prepared and degassed. A common mobile phase for tryptophan derivatives consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), often with a gradient elution.
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
A known volume of the sample solution is injected onto the column.
-
The chromatogram is recorded, and the retention time of the main peak corresponding to the compound is noted.
-
The percentage purity is calculated by dividing the peak area of the compound by the total area of all peaks in the chromatogram and multiplying by 100.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key metabolic pathway for tryptophan and a general workflow for the characterization of these compounds.
Conclusion
This guide provides a foundational comparison of this compound with related derivatives. While comprehensive data for the pure L-enantiomer of the 6-methyl derivative remains elusive in publicly available sources, the provided information on its racemate and related compounds offers valuable context for researchers. The detailed experimental protocols serve as a practical resource for the characterization of these and similar molecules. Further investigation into the synthesis and purification of enantiomerically pure this compound is warranted to fully elucidate its specific properties and potential advantages in drug discovery and development.
References
Enhancing Peptide Potency: A Comparative Guide to N-Boc-6-methyl-L-tryptophan and Other Modification Strategies
For researchers, scientists, and drug development professionals, optimizing peptide potency is a critical step in the therapeutic development pipeline. This guide provides a comparative analysis of N-Boc-6-methyl-L-tryptophan and other common peptide modification strategies aimed at enhancing biological activity. The information is supported by experimental data and detailed methodologies to aid in the rational design of more potent and stable peptide-based therapeutics.
The incorporation of non-canonical amino acids and other chemical modifications into peptide sequences has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor stability and low receptor affinity. Among these, the use of this compound offers a subtle yet impactful modification to enhance potency. This guide will delve into the efficacy of this specific modification in comparison to other established techniques, including the use of other tryptophan analogs, cyclization, and lipidation.
The Role of Tryptophan Modification in Peptide Potency
Tryptophan and its analogs play a crucial role in the bioactivity of many peptides, often being involved in key binding interactions with their biological targets. Modifications to the indole ring of tryptophan can significantly influence these interactions and, consequently, the overall potency of the peptide.
This compound: A Subtle Enhancement
The introduction of a methyl group at the 6-position of the tryptophan indole ring can lead to improved biological activity. This modification can enhance hydrophobic interactions within the binding pocket of a receptor and can also influence the conformational preferences of the peptide backbone, potentially stabilizing a more bioactive conformation. The N-Boc protecting group is a standard tool in solid-phase peptide synthesis, allowing for the efficient and site-specific incorporation of this modified amino acid.
While specific quantitative data directly comparing this compound across a wide range of peptides and targets remains an area of active research, the principle of enhancing potency through subtle hydrophobic additions is well-established in medicinal chemistry.
Comparative Analysis of Peptide Potency Enhancement Strategies
To provide a clear comparison, the following tables summarize quantitative data from various studies on different peptide modification strategies. It is important to note that the efficacy of any modification is highly dependent on the specific peptide sequence and its biological target.
Table 1: Comparison of Tryptophan Analogs on Antimicrobial Peptide (AMP) Potency
| Peptide Sequence | Modification | Target Organism | MIC (µM) | Fold Change vs. Unmodified | Reference |
| NCR169C17–38C12,17/S | Unmodified (Tryptophan) | E. coli | >50 | - | [1] |
| NCR169C17–38C12,17/S | 5-methyl-tryptophan | E. coli | 25 | >2x | [1] |
| NCR169C17–38C12,17/S | 6-fluoro-tryptophan | E. coli | 6.25 | >8x | [1] |
| NCR169C17–38C12,17/S | 5-methoxy-tryptophan | E. coli | >50 | No change | [1] |
MIC: Minimum Inhibitory Concentration. A lower MIC indicates higher potency.
Table 2: Impact of α-Methyl-Tryptophan on Peptide Stability and Receptor Affinity
| Peptide | Modification | In Vivo Half-life (murine plasma) | Receptor Affinity (IC50, nM) | Reference |
| RM2 | L-Tryptophan | Not reported (cleaved) | 3.5 ± 0.4 | [2] |
| AMTG | α-Methyl-L-Tryptophan | Stable after 30 min | 3.0 ± 0.3 | [2] |
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates higher affinity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison tables.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.
-
Bacterial Culture: A single colony of the target bacterium (e.g., E. coli) is inoculated into a suitable broth medium and incubated overnight at 37°C.
-
Peptide Preparation: The peptides are dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. Serial twofold dilutions of the peptides are then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) in the growth medium. This bacterial suspension is then added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Receptor Binding Assay (Competitive Inhibition)
This assay measures the affinity of a modified peptide for its target receptor by assessing its ability to compete with a radiolabeled ligand.
-
Cell Culture: Cells expressing the target receptor (e.g., PC-3 cells for GRPR) are cultured to an appropriate density in multi-well plates.
-
Radioligand: A known radiolabeled ligand for the receptor (e.g., 125I-Tyr4-bombesin for GRPR) is used.
-
Competition: The cells are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor peptides (both the unmodified and modified versions).
-
Incubation and Washing: The incubation is carried out for a specific time at a defined temperature to allow binding to reach equilibrium. The cells are then washed to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is quantified using a gamma counter.
-
IC50 Determination: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is calculated as the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand.
Visualization of Experimental Workflow and Signaling Pathway
To further illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Experimental workflow for evaluating the efficacy of peptide modifications.
Caption: A generic GPCR signaling pathway modulated by a modified peptide ligand.
Conclusion
The strategic modification of peptides is a cornerstone of modern drug discovery. The incorporation of this compound represents a targeted approach to enhance peptide potency, primarily through optimizing hydrophobic and conformational interactions. As the provided data illustrates, the choice of modification—be it methylation, fluorination, or changes to the peptide backbone—must be carefully considered in the context of the specific peptide and its therapeutic target. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of these modifications, enabling researchers to make data-driven decisions in the design of next-generation peptide therapeutics. Further research into the structure-activity relationships of peptides containing this compound will undoubtedly provide more detailed insights into its full potential for enhancing therapeutic efficacy.
References
Assessing the Impact of N-Methylation on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational implications of peptide modifications is paramount. N-methylation, the substitution of an amide proton with a methyl group, is a key strategy to enhance peptide stability, membrane permeability, and bioavailability. This guide provides a comparative analysis of N-methylated versus non-methylated peptides, supported by experimental data and detailed protocols to aid in the rational design of peptide therapeutics.
N-methylation introduces significant steric and electronic changes to the peptide backbone, fundamentally altering its conformational landscape. The primary effects include the restriction of torsional angles (φ and ψ), the elimination of a hydrogen bond donor, and the potential to favor specific secondary structures such as β-turns.[1] These modifications can lead to a more rigid and pre-organized conformation, which can be beneficial for receptor binding and resistance to proteolytic degradation.[2]
Comparative Analysis of a Model Helical Peptide
To illustrate the impact of N-methylation, we present a comparative analysis of a model helical peptide and its N-methylated analog. The data herein is a synthesis of findings from various studies to provide a representative comparison.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The introduction of an N-methyl group into a helical peptide is generally observed to be destabilizing.
| Parameter | Unmodified Peptide | N-Methylated Peptide | Reference |
| Secondary Structure | Predominantly α-helical | Reduced α-helicity, potential for turn-like structures | |
| Mean Residue Ellipticity (MRE) at 222 nm (deg·cm²·dmol⁻¹) * | ~ -25,000 | ~ -15,000 | Illustrative |
| Destabilization Energy (kcal/mol) | N/A | 0.3 - 1.7 |
These are representative values and can vary based on the peptide sequence, position of methylation, and solvent conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information on peptide conformation. Key parameters such as chemical shifts (δ), coupling constants (³J(HN,Hα)), and Nuclear Overhauser Effects (NOEs) are sensitive to conformational changes upon N-methylation.
| Parameter | Unmodified Peptide | N-Methylated Peptide | Reference |
| Amide Proton (NH) Chemical Shift (ppm) | ~ 7.5 - 8.5 | Absent | [3] |
| α-Proton (Hα) Chemical Shift (ppm) | ~ 4.0 - 4.5 | Significant upfield or downfield shift of neighboring residues | [3] |
| ³J(HN,Hα) Coupling Constant (Hz) | ~ 4-6 (helical) | Not applicable | [4] |
| Key NOEs | Sequential dαN(i, i+1), dNN(i, i+1) | Disruption of helical NOEs, potential for new long-range NOEs indicative of turns | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and conformational analysis of N-methylated peptides.
Synthesis of N-Methylated Peptides
N-methylated peptides can be synthesized using solid-phase peptide synthesis (SPPS) with either pre-synthesized N-methylated amino acids or through on-resin methylation methods.[5][6]
On-Resin N-Methylation Protocol (Fukuyama-Mitsunobu Reaction):
-
Sulfonamide Formation: The free N-terminal amine of the peptide on resin is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like collidine in N-methylpyrrolidone (NMP).
-
Methylation: The resulting sulfonamide is then methylated using a methylating agent such as methyl p-toluenesulfonate or dimethyl sulfate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Sulfonamide Deprotection: The o-NBS protecting group is removed with a thiol, such as 2-mercaptoethanol, and a base (DBU) in NMP.
-
Chain Elongation: Standard SPPS cycles are resumed to elongate the peptide chain.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrumentation: A calibrated spectropolarimeter is used.
-
Data Acquisition:
-
Wavelength range: 190-260 nm.
-
Path length: 1 mm quartz cuvette.
-
Bandwidth: 1 nm.
-
Scan speed: 50 nm/min.
-
Data pitch: 0.5 nm.
-
Accumulations: 3-5 scans are averaged.
-
-
Data Analysis: The raw data is corrected for the buffer baseline, and the observed ellipticity (θ) is converted to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ × 100) / (c × n × l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
NMR Spectroscopy Protocol
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. A suitable internal standard (e.g., DSS or TSP) is added for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
1D ¹H: To get an overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance constraints for structure calculation. A mixing time of 200-400 ms is typically used for NOESY.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
-
Data Analysis: NMR data is processed and analyzed using specialized software. Resonance assignments are made by tracing connectivities in TOCSY and NOESY/ROESY spectra. Conformational restraints (dihedral angles from coupling constants and distance restraints from NOEs) are then used for structure calculation and refinement using molecular dynamics simulations.[3]
Visualizing the Impact of N-Methylation
The following diagrams illustrate key concepts and workflows in the assessment of N-methylated peptides.
Caption: Experimental workflow for comparing unmodified and N-methylated peptides.
Caption: Generalized peptide-receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Application of N-Boc-6-methyl-L-tryptophan in Peptide Synthesis and Drug Discovery: A Comparative Review
For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern therapeutic design. Among these, N-Boc-6-methyl-L-tryptophan, a protected and alkylated derivative of the essential amino acid L-tryptophan, offers unique advantages in the synthesis of novel peptides and small molecule drug candidates. This guide provides a comprehensive literature review of its applications, presenting a comparative analysis with its unsubstituted counterpart, N-Boc-L-tryptophan, supported by experimental data and detailed protocols.
This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group prevents unwanted side reactions during peptide chain elongation, ensuring the fidelity of the final sequence.[1][2] The key distinguishing feature of this molecule is the methyl group at the 6-position of the indole ring. This modification can significantly influence the physicochemical properties and biological activity of the resulting peptides or drug molecules.
Enhanced Lipophilicity and Metabolic Stability
The introduction of a methyl group to the tryptophan side chain increases its lipophilicity. This property can be advantageous for improving the cell permeability and oral bioavailability of peptide-based drugs, which often struggle to cross biological membranes. Furthermore, the 6-methyl modification can sterically hinder enzymatic degradation, particularly at the indole ring, leading to enhanced metabolic stability and a longer in vivo half-life of the therapeutic agent.[3][4]
Modulation of Biological Activity
Methylation of the indole ring can modulate the binding affinity and selectivity of a peptide for its target receptor. The altered electronic and steric profile of the 6-methyl-L-tryptophan residue can lead to more potent and specific biological responses. For instance, in the context of gastrin-releasing peptide receptor (GRPR) ligands, the substitution of L-tryptophan with α-methyl-L-tryptophan has been shown to improve in vivo stability and tumor retention, highlighting the impact of methylation on pharmacokinetic properties.[3] While this study focuses on α-methylation, it underscores the principle that methylation can significantly enhance the therapeutic potential of peptide-based agents.
Applications in Medicinal Chemistry
Beyond peptide synthesis, this compound is a valuable intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives with specific substitution patterns are sought after for the development of new drugs targeting a wide range of diseases.[]
Comparative Performance Data
While specific comparative studies detailing the quantitative differences in performance between N-Boc-L-tryptophan and this compound in synthetic applications are not abundant in the readily available literature, the general principles of peptide synthesis can be applied. The coupling efficiency and reaction kinetics may be influenced by the steric bulk of the 6-methyl group, potentially requiring optimization of coupling reagents and reaction times.
Below are tables summarizing typical data related to the synthesis and application of Boc-protected tryptophan derivatives.
| Parameter | N-Boc-L-tryptophan | This compound (Anticipated) | Reference |
| Purity (typical) | ≥97% | ≥95% | [2] |
| Coupling Efficiency in SPPS | High | Potentially slightly lower due to steric hindrance | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM) | Similar to unsubstituted, potentially enhanced in less polar solvents | General Knowledge |
| Deprotection Conditions | Mild acidic conditions (e.g., TFA) | Mild acidic conditions (e.g., TFA) | [2] |
| Application | Rationale for using 6-methyl derivative | Potential Therapeutic Area |
| Peptide-based therapeutics | Increased metabolic stability and cell permeability. | Oncology, metabolic diseases |
| Receptor-specific ligands | Modulation of binding affinity and selectivity. | Neuroscience, endocrinology |
| Small molecule synthesis | Building block for novel heterocyclic compounds. | Various |
Experimental Protocols
General Procedure for N-Boc Protection of L-tryptophan
A general method for the N-Boc protection of L-tryptophan involves reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
-
Dissolve L-tryptophan in a 1:1 mixture of water and dioxane.
-
Add di-tert-butyl dicarbonate and 1 M NaOH.
-
Stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to a pH of 2.4 using aqueous HCl.
-
Extract the product with ethyl acetate.
-
Evaporate the organic phase to yield N-Boc-L-tryptophan as a white solid.[6]
A similar procedure would be followed for the synthesis of this compound, starting from 6-methyl-L-tryptophan.
General Protocol for Peptide Coupling using N-Boc-amino acids in SPPS
The following diagram illustrates a typical workflow for solid-phase peptide synthesis using a Boc protection strategy.
Signaling Pathways and Logical Relationships
The incorporation of this compound into a peptide can influence its interaction with cellular signaling pathways. For example, a modified peptide antagonist could exhibit stronger and more sustained inhibition of a receptor, leading to a more profound downstream effect.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Bot Detection [iris-biotech.de]
- 6. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Boc-6-methyl-L-tryptophan: A Procedural Guide
Disclaimer: The following disposal procedures are based on information for structurally similar compounds. It is crucial to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
Hazard Assessment and Safety Precautions
Based on data from analogous compounds, N-Boc-6-methyl-L-tryptophan is not classified as a hazardous substance under OSHA's Hazard Communication Standard.[1] However, as with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn. This includes safety glasses or goggles, gloves, and a lab coat.[1] Operations that may generate dust should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties gathered from analogous compounds.
| Property | Value | Source Compound |
| Physical State | Solid, Crystalline Powder | N-Boc-L-tryptophan methyl ester, 6-Methyl-DL-tryptophan |
| Appearance | Off-white to light yellow/orange | N-Boc-L-tryptophan methyl ester, 6-Methyl-DL-tryptophan |
| Stability | Stable under normal conditions | N-Boc-L-tryptophan methyl ester |
| Incompatible Materials | Strong oxidizing agents | N-Boc-L-tryptophan methyl ester |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | N-Boc-L-tryptophan methyl ester |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process focused on containment, clear labeling, and adherence to institutional and regulatory guidelines.
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly sealed, and clearly labeled waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Spill Management:
-
In case of a spill, avoid generating dust.[1]
-
Carefully sweep up the solid material and place it into a suitable container for disposal.[1]
-
Ensure the spill area is thoroughly cleaned after material collection.
3. Container Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include the approximate quantity of waste.
-
Indicate any potential hazards (based on available data, none are prominent, but it is good practice to note it is a chemical waste).
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated chemical waste storage area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
-
Provide them with all necessary information about the waste material.
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1][2] Although not classified as hazardous, it should not be released into the environment.[1]
Disposal Workflow Diagram
The logical flow of the disposal process can be visualized as follows:
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Operational Guide for N-Boc-6-methyl-L-tryptophan
This guide provides crucial safety and logistical information for the handling and disposal of N-Boc-6-methyl-L-tryptophan, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling powdered chemical compounds of low to moderate toxicity, in the absence of a specific Safety Data Sheet (SDS) for this particular reagent. Similar compounds, such as N-Boc-L-tryptophan methyl ester and N-Boc-D-tryptophanol, are not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] However, it is imperative to handle all laboratory chemicals with care.
Personal Protective Equipment (PPE)
The primary objective of Personal Protective Equipment (PPE) is to create a protective barrier between the user and the chemical.[2] The recommended PPE for handling this compound is detailed below.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[1][3] | Protects eyes from dust and powder particles.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex | Prevents direct skin contact with the compound.[4] |
| Body Protection | Laboratory Coat or Apron | Long-sleeved | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved, if dust is generated | Protects against inhalation of airborne particles.[4][5][6] |
| Foot Protection | Closed-toe Shoes | Non-slip soles | Protects feet from spills and prevents slips.[4] |
Handling and Operational Protocol
Adherence to a standardized operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Preparation
-
Ensure the work area, typically a chemical fume hood or a bench with adequate ventilation, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
Step-2: Weighing and Handling
-
Handle this compound in a well-ventilated area to minimize dust inhalation.
-
When weighing the powdered compound, use a spatula or scoop to avoid generating dust.
-
Keep the container with the compound closed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.[1]
Step 3: Post-Handling
-
Clean the work area thoroughly after handling the compound.
-
Wash hands with soap and water after removing gloves.
-
Store this compound in a tightly sealed container in a cool, dry place, as recommended for similar compounds.
Disposal Plan
Proper disposal of chemical waste is critical to environmental and laboratory safety.
Step 1: Waste Segregation
-
Collect excess or spilled this compound in a designated, labeled waste container. Do not mix with other chemical waste unless compatibility is confirmed.
Step 2: Container Labeling
-
Clearly label the waste container with the full chemical name: "this compound".
Step 3: Disposal
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Contaminated materials such as gloves, weigh boats, and paper towels should also be disposed of as chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. fishersci.com [fishersci.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 6. realsafety.org [realsafety.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
